molecular formula C8H6ClN B3367139 6-Chloroindolizine CAS No. 1632285-97-2

6-Chloroindolizine

Cat. No.: B3367139
CAS No.: 1632285-97-2
M. Wt: 151.59 g/mol
InChI Key: MSNSGOOTOLRXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroindolizine is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloroindolizine is 151.0188769 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloroindolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroindolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNSGOOTOLRXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314845
Record name Indolizine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632285-97-2
Record name Indolizine, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632285-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolizine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloroindolizine CAS 1632285-97-2 chemical properties

[1]

Executive Technical Summary

6-Chloroindolizine (CAS 1632285-97-2) is a halogenated N-fused heterocyclic scaffold belonging to the indolizine class.[1] Structurally isomeric with chloroindoles, this compound is distinguished by its bridgehead nitrogen atom (position 4) and a conjugated 10-π electron system that imparts unique electronic and fluorescence properties.[1]

In modern drug discovery, 6-chloroindolizine serves as a high-value "divergent intermediate."[1] The chlorine atom at the C6 position (located on the pyridine-derived ring) functions as a stable electrophilic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing the rapid construction of complex libraries.[1] Unlike the electron-rich C1 and C3 positions which are susceptible to electrophilic aromatic substitution, the C6 position remains inert until activated by catalysis, enabling orthogonal functionalization strategies.[1]

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The indolizine core consists of a five-membered pyrrole-type ring fused to a six-membered pyridine-type ring.[1][2]

  • Molecular Formula: C

    
    H
    
    
    ClN[1]
  • Molecular Weight: 151.59 g/mol [1]

  • SMILES: Clc1ccc2n(c1)ccc2

  • Electronic Character: The bridgehead nitrogen donates electron density into the five-membered ring, making C1 and C3 highly nucleophilic.[1] The six-membered ring, bearing the chlorine at C6, retains more pyridine-like character but is electron-rich compared to isolated pyridine due to resonance delocalization.[1]

Physicochemical Data Profile

Note: As a specialized intermediate, some values are derived from structure-activity relationship (SAR) data of analogous halo-indolizines.

PropertyValue / DescriptionNotes
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.[1]
Melting Point 78–82 °C (Predicted)Analogous 6-bromoindolizine melts ~84°C.
Solubility DCM, CHCl

, DMSO, Methanol
Poor solubility in water; soluble in organic solvents.[1]
LogP ~2.8 (Predicted)Lipophilic scaffold suitable for CNS penetration.[1]
Storage 2–8 °C, Inert AtmosphereLight sensitive; store under Nitrogen/Argon.[1]

Synthetic Methodology (The "How-To")

The most robust and chemically grounded route to 6-chloroindolizine is the Chichibabin Cyclization (also known as the Scholtz reaction variant) utilizing a 2-picoline precursor.[1] This method ensures correct regiochemistry, placing the chlorine atom specifically at the C6 position.[1]

Retrosynthetic Logic

To obtain the chlorine at C6 of the indolizine, the starting pyridine must bear a chlorine at the C5 position.[1]

  • Precursor: 5-Chloro-2-methylpyridine (CAS 18368-63-3).[1]

  • Cyclizing Agent: Chloroacetaldehyde (typically supplied as ~50% aqueous solution or generated in situ from the dimethyl acetal).[1]

Detailed Protocol: De Novo Synthesis
Stage 1: Quaternization (Formation of Pyridinium Salt) [1]
  • Reagents: Dissolve 5-Chloro-2-methylpyridine (1.0 eq) in anhydrous Acetone or Acetonitrile (0.5 M concentration).

  • Addition: Add Chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Note: If using the dimethyl acetal, pre-hydrolyze with dilute HCl to generate the aldehyde.[1]

  • Reaction: Reflux the mixture for 12–16 hours under nitrogen.

  • Observation: A precipitate (the quaternary pyridinium salt) typically forms.[1]

  • Isolation: Cool to 0°C. Filter the solid, wash with cold ether, and dry under vacuum. This intermediate is hygroscopic; handle quickly.[1]

Stage 2: Cyclization (Ring Closure)
  • Setup: Suspend the pyridinium salt from Stage 1 in Water (0.2 M).

  • Base Treatment: Add Sodium Bicarbonate (NaHCO

    
    )  (2.5 eq) carefully to the suspension.
    
  • Heating: Heat the mixture to reflux (100°C) for 2–4 hours. The base generates the pyridinium methylide in situ, which undergoes intramolecular aldol-type condensation followed by dehydration to aromatize.[1]

  • Workup:

    • Cool to room temperature.[1] The product may precipitate or form an oil.[1]

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      , and concentrate.[1]
Stage 3: Purification
  • Method: Flash Column Chromatography on Silica Gel.[1]

  • Eluent: Hexanes/Ethyl Acetate gradient (starts 100:0 → 90:10). Indolizines are non-polar and elute early.[1]

  • Validation: Confirm structure via

    
    H NMR (distinctive doublets for pyridine protons and singlets/multiplets for pyrrole protons).
    

Visualization: Synthesis & Reactivity Pathways[1][4]

The following diagram illustrates the synthesis of 6-chloroindolizine and its divergent reactivity.

GStart5-Chloro-2-methylpyridine(Precursor)SaltN-Alkyl Pyridinium Salt(Intermediate)Start->SaltAcetone, RefluxQuaternizationReagentChloroacetaldehyde(Cyclizing Agent)Reagent->SaltProduct6-CHLOROINDOLIZINE(CAS 1632285-97-2)Salt->ProductNaHCO3, H2OCyclization (-H2O)SuzukiSuzuki Coupling(C6-Aryl Derivatives)Product->SuzukiPd(PPh3)4, Ar-B(OH)2(C6 Functionalization)BuchwaldBuchwald-Hartwig(C6-Amino Derivatives)Product->BuchwaldPd(OAc)2, Amines(C6 Functionalization)FormylVilsmeier-Haack(C3-Formylation)Product->FormylPOCl3, DMF(C3 Functionalization)

Figure 1: Synthetic route from 5-chloro-2-picoline and orthogonal reactivity map (C6 vs C3).[1]

Functionalization & Modular Logic

The power of 6-chloroindolizine lies in its ability to serve as a bifunctional scaffold .[1]

C6-Chlorine: The "Hard" Handle

The C-Cl bond at position 6 is an aryl chloride equivalent.[1] It does not react under standard nucleophilic conditions but is excellent for Palladium-catalyzed cross-coupling.[1]

  • Suzuki-Miyaura Coupling: React with aryl boronic acids to extend the pi-system.[1]

    • Catalyst System: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      )
      
      
      with K
      
      
      CO
      
      
      in Dioxane/Water.[1]
    • Application: Creating biaryl-like fluorescent probes.

  • Buchwald-Hartwig Amination: React with primary/secondary amines.[1]

    • Catalyst System: Pd

      
      (dba)
      
      
      with XPhos or BINAP.[1]
    • Application: Tuning the fluorescence emission (ICT - Intramolecular Charge Transfer) by introducing electron-donating amino groups.[1]

C3-Hydrogen: The "Soft" Handle

Positions 1 and 3 are electron-rich (pyrrole-like).[1] Position 3 is generally the most reactive toward electrophiles.[1]

  • Vilsmeier-Haack Formylation: Reaction with POCl

    
    /DMF yields 6-chloroindolizine-3-carbaldehyde.[1]
    
  • Acylation: Friedel-Crafts acylation allows the introduction of ketone side chains, critical for many indolizine-based drug candidates (e.g., tubulin polymerization inhibitors).[1]

Medicinal Chemistry Applications

Indolizines are recognized as bioisosteres of indoles .[1] The 6-chloro derivative is specifically relevant in:

  • Antimicrobial Agents: 6-substituted indolizines have shown efficacy against MRSA and M. tuberculosis in phenotypic screens.[1]

  • CNS Active Agents: The lipophilic nature of the scaffold allows blood-brain barrier penetration.[1] Derivatives are explored as 5-HT (Serotonin) receptor modulators.[1]

  • Fluorescence Imaging: The planar, conjugated system is inherently fluorescent.[1] Substitution at C6 allows fine-tuning of the Stokes shift and quantum yield for biological tagging.[1]

Safety & Handling

  • Hazards: Treat as a potential irritant and sensitizer.[1] The precursor (chloroacetaldehyde) is highly toxic and lachrymatory; use in a fume hood.[1]

  • Stability: Indolizines can be sensitive to oxidative degradation upon prolonged exposure to air and light.[1] Store purified material in amber vials under inert gas.

References

  • PubChem. Indolizine Compound Summary (Parent Scaffold Data). [Link][1]

  • Organic Chemistry Portal. Synthesis of Indolizines: Recent Literature and Methodologies. [Link]

  • ACS Publications. Synthesis of 3-Haloindolizines and Reactivity Profiles. (Contextual reference for halogenated indolizine stability). [Link]

The Emerging Therapeutic Potential of 6-Chloroindolizine Derivatives in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold, a unique nitrogen-fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] Within the realm of oncology, indolizine-based compounds are emerging as a promising class of therapeutic candidates. This technical guide provides an in-depth exploration of the biological activity of indolizine derivatives in cancer research, with a specific focus on the burgeoning interest in 6-chloro-substituted analogues. We will delve into their synthesis, multifaceted mechanisms of action, and the critical role of halogenation in modulating their anticancer potency. Furthermore, this guide will furnish researchers with detailed, field-proven experimental protocols for the robust evaluation of these compounds, from initial in vitro screening to the elucidation of their molecular targets. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the investigation and potential clinical translation of this compelling class of molecules.

The Indolizine Scaffold: A Versatile Framework for Anticancer Drug Design

Indolizine, an isomer of indole, presents a unique electronic and structural landscape for molecular interactions with biological targets.[1] Its planar and electron-rich nature facilitates π-stacking and hydrogen bonding, which are crucial for binding to enzymes and receptors implicated in cancer progression.[2] The versatility of the indolizine core allows for extensive functionalization at various positions, enabling the fine-tuning of its pharmacological properties.[2]

Azaheterocyclic compounds, including indolizines, exert their anticancer effects through a variety of mechanisms. These include the inhibition of protein kinases, modulation of microtubule dynamics, disruption of DNA replication, induction of oxidative stress, and regulation of the cell cycle.[2] Specifically, indolizine derivatives have demonstrated efficacy in inhibiting tubulin polymerization, disrupting Epidermal Growth Factor Receptor (EGFR) signaling, and inducing apoptosis in a range of cancer cell lines.[2]

Synthetic Strategies for Biologically Active Indolizine Derivatives

The synthesis of the indolizine core and its derivatives is primarily achieved through several key methodologies, with 1,3-dipolar cycloaddition reactions being a cornerstone. This approach typically involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[2] Other significant synthetic routes include the Chichibabin reaction and various metal-catalyzed cyclization and cross-coupling reactions.[3]

Synthesis of Halogenated Indolizine Derivatives

The introduction of halogen atoms, particularly chlorine and bromine, into the indolizine scaffold is a key strategy for modulating the bioactivity of these compounds.[4] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The synthesis of halogenated indolizines can be achieved by utilizing halogen-substituted starting materials in the classical synthetic routes. For instance, 3-bromopyridinium salts can be employed in 1,3-dipolar cycloaddition reactions to yield bromo-substituted indolizines.[2]

Unraveling the Mechanisms of Anticancer Action

The anticancer activity of indolizine derivatives is not attributed to a single mode of action but rather to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism by which indolizine derivatives exert their anticancer effects is through the induction of apoptosis.[5] Apoptosis is a regulated process of cell death that is often dysregulated in cancer.[5] Certain indolizine derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway.[5] This involves increasing the levels of intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[5] Consequently, pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[5] This cascade of events culminates in the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner caspase.[5] The tumor suppressor protein p53 has also been implicated in the apoptotic response induced by some indolizine derivatives.[5]

Indolizine 6-Chloroindolizine Derivative ROS ↑ Intracellular ROS Indolizine->ROS Bcl2 ↓ Bcl-2 Indolizine->Bcl2 p53 ↑ p53 Accumulation Indolizine->p53 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bax ↑ Bax Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bax

Figure 1: Proposed intrinsic apoptotic pathway induced by certain indolizine derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Several indolizine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[6] This prevents cancer cells from entering mitosis and ultimately leads to a halt in proliferation. The modulation of key cell cycle regulatory proteins, such as cyclin D1 and p21, has been observed in response to treatment with these compounds.[6]

Inhibition of Key Oncogenic Signaling Pathways

The aberrant activation of signaling pathways that control cell growth, survival, and differentiation is a hallmark of cancer. Indolizine derivatives have been found to inhibit several of these key pathways:

  • EGFR Signaling: The epidermal growth factor receptor is a tyrosine kinase that, when overactive, can drive tumor growth. Some indolizine derivatives have demonstrated significant EGFR kinase inhibitory activity.[5]

  • β-catenin Signaling: The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancer. Certain indolizine derivatives have shown the ability to inhibit β-catenin transcriptional activity.[7]

Microtubule Destabilization

The cytoskeleton, particularly the microtubule network, is essential for cell division, motility, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin, and their disruption is a validated anticancer strategy. A number of indolizine derivatives have been identified as microtubule-destabilizing agents.[6] They bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network.[2][6] This ultimately results in G2/M cell cycle arrest and apoptosis.[6]

The Strategic Role of Halogenation: A Focus on 6-Chloroindolizine Derivatives

The incorporation of halogen atoms into the indolizine scaffold is a deliberate medicinal chemistry strategy to enhance the anticancer properties of these molecules. The position and nature of the halogen can significantly impact the compound's biological activity.

Synthesis and Structure-Activity Relationships (SAR) of Chloro-substituted Indolizines

Studies on halogenated indolizines have provided valuable insights into their structure-activity relationships. For instance, some research has indicated that the presence of a 4-chlorophenyl group on the indolizine core can contribute to its anticancer activity.[7] In a study on indolizine lactones, the cytotoxic activities of cis-halogenated derivatives against the MDA-MB-231 breast cancer cell line were found to be inversely proportional to the electronegativity of the substituent, suggesting a potential "halogen bonding effect".[8] Another study highlighted the potent cytostatic and cytotoxic effects of a 6-bromo-substituted indolizine derivative against a panel of cancer cell lines, including non-small cell lung cancer, glioblastoma, melanoma, and renal cancer.[2] While specific and extensive studies on 6-chloroindolizine derivatives are still emerging, the existing data on other halogenated indolizines strongly suggests that the 6-position is a viable site for modification to enhance anticancer efficacy.

Biological Activity and Cytotoxicity Data

The anticancer potential of indolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes some of the reported cytotoxic activities of halogenated indolizine derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-cyanoindolizine derivative with bromobenzoyl groupSNB-75 (CNS Cancer)Growth inhibition of 52% at 10 µM[9]
Indolizine lactone cis-4gDU-145 (Prostate Cancer)36.93 ± 2.58[8][10]
6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid ethyl ester (5c)HOP-62 (Non-small cell lung)Cytotoxic effect of 34% at 10 µM[2]
6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid ethyl ester (5c)SNB-75 (Glioblastoma)Cytotoxic effect of 15% at 10 µM[2]

Methodologies for Evaluating the Anticancer Activity of 6-Chloroindolizine Derivatives

A systematic and robust evaluation of novel 6-chloroindolizine derivatives is crucial to ascertain their therapeutic potential. The following section outlines standard, field-proven protocols for in vitro assessment.

Start 6-Chloroindolizine Derivative Synthesis Screen In Vitro Cytotoxicity Screening (e.g., MTT/XTT Assay) Start->Screen IC50 Determine IC50 Values Screen->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Target Target Identification (Western Blot, Kinase Assays) Mechanism->Target InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo

Figure 2: General experimental workflow for the evaluation of novel anticancer compounds.

In Vitro Assays

Objective: To determine the cytotoxic effect of 6-chloroindolizine derivatives on cancer cell lines and to calculate the IC50 value.

Principle: Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), are reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare a series of dilutions of the 6-chloroindolizine derivative in culture medium. Treat the cells with these concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT/XTT Reagent Addition: After the incubation period, add the MTT or XTT solution to each well and incubate for a further 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the induction of apoptosis by 6-chloroindolizine derivatives.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 6-chloroindolizine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Objective: To determine the effect of 6-chloroindolizine derivatives on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the 6-chloroindolizine derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of RNA. Stain the cells with PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Future Perspectives and Conclusion

The indolizine scaffold represents a fertile ground for the discovery of novel anticancer agents. The introduction of a chloro-substituent, particularly at the 6-position, is a promising strategy for enhancing the therapeutic potential of this class of compounds. While the current body of research on 6-chloroindolizine derivatives is still in its early stages, the compelling anticancer activities of other halogenated indolizines provide a strong rationale for their continued investigation.

Future research should focus on the synthesis and screening of a broader library of 6-chloroindolizine derivatives to establish comprehensive structure-activity relationships. Elucidating their precise molecular targets and further unraveling the signaling pathways they modulate will be critical for their rational design and development. In vivo studies using xenograft and patient-derived tumor models will be essential to validate their preclinical efficacy and safety. The in-depth technical guidance and methodologies provided herein offer a robust framework for researchers to systematically explore the anticancer potential of 6-chloroindolizine derivatives, with the ultimate goal of translating these promising compounds into novel cancer therapies.

References

  • G. K. Patra, S. S. M. Islam, and S. K. Ghorai, "Inhibitory activities of indolizine derivatives: a patent review," Expert Opinion on Therapeutic Patents, vol. 30, no. 10, pp. 789-805, 2020. [Link]

  • A. R. D. S. Oliveira et al., "Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers," Archiv der Pharmazie, vol. 358, no. 1, p. e2300358, 2025. [Link]

  • A. Ghinet et al., "Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents," Letters in Drug Design & Discovery, vol. 11, no. 7, pp. 844-853, 2014. [Link]

  • Y. Wang et al., "A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells," Frontiers in Chemistry, vol. 8, p. 589, 2020. [Link]

  • M. A. Musa et al., "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights," Pharmaceuticals, vol. 17, no. 9, p. 922, 2024. [Link]

  • C. M. Al Matarneh et al., "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations," Molecules, vol. 30, no. 17, p. 3853, 2025. [Link]

  • Y. Wang et al., "A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells," Frontiers in Chemistry, vol. 8, p. 589, 2020. [Link]

  • L. F. B. S. M. V. de Oliveira et al., "Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization," RSC Medicinal Chemistry, vol. 14, no. 8, pp. 1505-1512, 2023. [Link]

  • J. Wang et al., "Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling," Organic & Biomolecular Chemistry, vol. 21, no. 43, pp. 8636-8651, 2023. [Link]

  • M. Jadhav, K. Mali, V. Rajput, and A. Shard, "Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis," Medicinal Chemistry Research, vol. 33, no. 7, pp. 1235-1268, 2024. [Link]

  • C. M. Al Matarneh et al., "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations," Molecules, vol. 30, no. 17, p. 3853, 2025. [Link]

  • A. A. M. Abdelgawad et al., "Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties," RSC Advances, vol. 14, no. 8, pp. 5449-5487, 2024. [Link]

  • J. Shen et al., "Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line," European Journal of Medicinal Chemistry, vol. 45, no. 7, pp. 3184-3190, 2010. [Link]

  • "Synthesis of indolizines," Organic Chemistry Portal. [Link]

  • A. Ghinet et al., "Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents," Letters in Drug Design & Discovery, vol. 11, no. 7, pp. 844-853, 2014. [Link]

  • S. K. Ghorai, "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties," Journal of Basic and Clinical Pharmacy, vol. 6, no. 4, pp. 97-106, 2015. [Link]

  • L. F. B. S. M. V. de Oliveira et al., "Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization," RSC Medicinal Chemistry, vol. 14, no. 8, pp. 1505-1512, 2023. [Link]

  • S. Wang et al., "Research Progress in Synthesis of Indolizine Compounds," Chinese Journal of Organic Chemistry, vol. 42, no. 12, pp. 3425-3441, 2022. [Link]

  • M. L. Patil et al., "Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines," Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 7, pp. 2428-2432, 2008. [Link]

  • A. D'Ambola et al., "Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model," International Journal of Molecular Sciences, vol. 26, no. 14, p. 7306, 2025. [Link]

  • S. S. V. Ramasastry, "Recent Advances in the Synthesis of Indolizines and their Derivatives," International Journal of Engineering Trends and Technology, vol. 73, no. 4, pp. 216-237, 2025. [Link]

  • M. Wujec et al., "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate," Molecules, vol. 28, no. 13, p. 5011, 2023. [Link]

Sources

6-Chloroindolizine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-fused heterocycles, indolizine (pyrrole[1,2-a]pyridine) has long been recognized as a "privileged scaffold" due to its electronic amphotericity—combining an electron-rich pyrrole with an electron-deficient pyridine.[1] However, the 6-chloroindolizine derivative represents a distinct, high-value subclass. Unlike the parent scaffold, the 6-chloro variant offers a unique strategic advantage: the chlorine atom serves as both a metabolic blocker to enhance pharmacokinetic stability and a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This technical guide details the synthesis, reactivity, and application of 6-chloroindolizine, specifically focusing on its emerging role in developing Hepatitis B Virus (HBV) core protein modulators and tubulin polymerization inhibitors.[2]

Part 1: Structural & Electronic Architecture

The Numbering System & Precursor Mapping

Correct regiochemistry is critical when designing 6-chloroindolizine. The IUPAC numbering system for indolizine assigns the bridgehead nitrogen as position 4. Consequently, the substitution pattern on the starting pyridine precursor dictates the final position on the fused ring.

  • Target: 6-Chloroindolizine

  • Required Precursor: 5-Chloro-2-methylpyridine (5-Chloro-2-picoline)

  • Mapping Logic:

    • The 2-methyl group of pyridine becomes C1/C2/C3 of the pyrrole ring (depending on the cyclization partner).

    • The pyridine nitrogen becomes N4.

    • C5 of pyridine

      
       C6 of Indolizine. 
      
Electronic Properties

The indolizine core is planar and conjugated with


 electrons.[3]
  • Pyrrole Ring (C1-C3): Electron-rich, highly reactive toward electrophilic aromatic substitution (EAS).[2]

  • Pyridine Ring (C5-C8): Electron-deficient.

  • Effect of 6-Cl: The chlorine atom at C6 exerts an inductive electron-withdrawing effect (-I), which subtly lowers the HOMO energy of the system. This deactivation renders the core more resistant to oxidative metabolism (e.g., by cytochrome P450s) compared to the unsubstituted analog, while remaining electronically compatible with C-H activation protocols.[2]

Part 2: Synthetic Architectures & Protocols[1][4]

Core Synthesis: The Tschitschibabin Cyclization

The most robust route to the 6-chloroindolizine scaffold is the Tschitschibabin indolizine synthesis. This involves the quaternary salt formation between 5-chloro-2-picoline and an


-halo ketone or ester, followed by base-mediated cyclization.
Experimental Protocol: Synthesis of Methyl 6-Chloroindolizine-2-carboxylate

This protocol is adapted from high-yield industrial patents (e.g., WO2020221824) for HBV therapeutic intermediates.

Reagents:

  • 5-Chloro-2-methylpyridine (1.0 eq)

  • Methyl bromopyruvate (1.1 eq)[2]

  • Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )[2]
  • Solvent: Acetone (Step 1), Methanol (Step 2)[2]

Step-by-Step Methodology:

  • Quaternization (Salt Formation):

    • Dissolve 5-chloro-2-methylpyridine (10 mmol) in anhydrous acetone (20 mL).

    • Add methyl bromopyruvate (11 mmol) dropwise at room temperature.

    • Observation: The solution will turn cloudy as the pyridinium salt precipitates.

    • Stir for 12–16 hours. Filter the white/off-white precipitate (1-(2-methoxy-2-oxoethyl)-2-methyl-5-chloropyridinium bromide). Wash with cold ether.

    • Checkpoint:

      
      H NMR should show a downfield shift of the pyridine protons due to the positive charge on nitrogen.
      
  • Cyclization (Ylide Formation & Closure):

    • Suspend the pyridinium salt in Methanol (30 mL).

    • Add

      
       (2.5 eq) and reflux the mixture for 4–6 hours.
      
    • Mechanism:[4][5][6][7][8][9] The base deprotonates the

      
      -methyl group and the methylene group, generating a pyridinium ylide which undergoes an intramolecular aldol-type condensation followed by dehydration.
      
    • Workup: Cool to RT. Evaporate methanol. Redissolve in EtOAc/Water. Wash organic layer with brine, dry over

      
      .[2]
      
    • Purification: Flash chromatography (Hexane/EtOAc).[2]

    • Result: Methyl 6-chloroindolizine-2-carboxylate (White to pale yellow solid).

Visualization of Synthetic Logic

G cluster_0 Tschitschibabin Cyclization Workflow Precursor 5-Chloro-2-picoline (Precursor) Intermediate Pyridinium Salt (Quaternary Ammonium) Precursor->Intermediate Acetone, RT SN2 Reaction Reagent Methyl Bromopyruvate (α-Halo Ester) Reagent->Intermediate Product 6-Chloroindolizine- 2-carboxylate Intermediate->Product MeOH, Reflux - H2O, - HBr Base Base (NaHCO3) Cyclization Base->Product Promotes Ylide

Figure 1: Step-wise synthetic pathway from pyridine precursor to the indolizine scaffold.[2]

Part 3: Functionalization & Medicinal Chemistry Utility[2]

The "6-Chloro" Handle: Late-Stage Diversification

The chlorine atom at C6 is not merely a substituent; it is a latent functional group . While aryl chlorides are less reactive than bromides or iodides, modern catalytic systems enable efficient Suzuki-Miyaura couplings at this position.

Protocol for C6-Arylation:

  • Catalyst:

    
     / S-Phos or 
    
    
    
    / XPhos.
  • Rationale: Electron-rich biaryl phosphine ligands (Buchwald ligands) are required to facilitate the oxidative addition of Pd(0) into the unactivated C(sp2)-Cl bond of the electron-deficient pyridine ring.

  • Application: This allows the rapid generation of libraries where the "tail" of the molecule (C6 position) can be varied to probe hydrophobic pockets in target proteins (e.g., HBV capsid or Tubulin).[2]

Case Study: HBV Core Protein Modulators

Recent patent literature (WO2020221824) highlights 6-chloroindolizine-2-carboxamides as potent inhibitors of Hepatitis B Virus.

  • Mechanism: These compounds bind to the interface of the HBV core protein dimers, accelerating capsid assembly into non-functional, empty particles (Capsid Assembly Modulators - CAMs).

  • Role of 6-Cl: The chlorine atom likely occupies a small hydrophobic sub-pocket at the dimer-dimer interface, improving binding affinity (

    
    ) and metabolic half-life (
    
    
    
    ) by blocking oxidation at the solvent-exposed edge of the molecule.
SAR Logic Flow

SAR Core 6-Chloroindolizine Core C2 C2 Position (Ester/Amide) Core->C2 Primary Pharmacophore (H-Bonding) C6 C6 Position (Chlorine) Core->C6 Metabolic Block & Hydrophobic Contact C1_C3 C1/C3 Positions (Nucleophilic) Core->C1_C3 Solubility Tuning & Electronic Modulation HBV Biological Outcome: Antiviral Activity C2->HBV Target: HBV Capsid (Amide Linkage) Stability PK Outcome: Increased t1/2 C6->Stability Prevents P450 Oxidation Diversity Diversity C6->Diversity Suzuki Coupling Handle

Figure 2: Structure-Activity Relationship (SAR) map for the 6-chloroindolizine scaffold.

Part 4: Quantitative Data Summary

Parameter6-ChloroindolizineUnsubstituted Indolizine6-Bromoindolizine
Precursor Cost Low (5-Cl-2-Picoline)Low (2-Picoline)Moderate
Metabolic Stability High (Blocked C6)Low (C6 oxidation prone)High
Pd-Coupling Reactivity Moderate (Requires S-Phos)N/AHigh
Lipophilicity (LogP) ~2.5 (Moderate)~1.8 (Low)~2.7 (Moderate)
Key Application HBV, Tubulin InhibitorsFluorescent DyesIntermediate

References

  • Indolizine Scaffold Utility: Indolizine- A Privileged Biological Scaffold.[10] Der Pharma Chemica.

  • Anticancer & SAR: Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Pharmaceuticals (Basel).[2] 2023.[5][11][12][13]

  • Synthesis & HBV Application: Novel indolizine-2-carboxamides active against the hepatitis b virus (HBV). Patent WO2020221824A1.

  • Palladium Coupling Context: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor / Angew. Chem. Int. Ed.

  • General Reactivity: Regioselective Functionalization of Quinolines through C-H Activation. (Contextual reference for pyridine ring reactivity).

Sources

Electronic Modulation of Indolizine Scaffolds: The Chlorination Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizine (pyrrolo[1,2-a]pyridine) represents a privileged scaffold in both pharmaceutical discovery and organic optoelectronics due to its planar, electron-rich 10


-electron system. While the parent heterocycle exhibits significant reactivity, its utility is often limited by oxidative instability and metabolic liability.

This guide focuses on the chlorinated indolizine subclass. The strategic introduction of a chlorine atom—typically at the C1 or C3 positions—serves a dual function: it modulates the frontier molecular orbitals (FMOs) for tunable fluorescence in materials science, and it blocks metabolically labile sites (CYP450 oxidation) in drug design. This document details the electronic causality, regioselective synthesis, and property profiling of these heterocycles.[1][2]

Fundamental Electronic Structure

The indolizine nucleus is isoelectronic with azulene and naphthalene but possesses a distinct dipole moment due to the bridgehead nitrogen.

The Indolizine Resonance

Unlike indole, indolizine is amphoteric in its reactivity but predominantly nucleophilic. The resonance hybrid contributes significant electron density to the five-membered ring, specifically at C3 (γ-position) and C1 (α-position) .

  • Ground State Polarization: The bridgehead nitrogen donates electron density into the pyrrole ring, making C3 the site of highest Highest Occupied Molecular Orbital (HOMO) coefficient.

  • The Chlorine Perturbation: Introducing a chlorine substituent creates a complex electronic push-pull effect:

    • Inductive Effect (-I): Chlorine withdraws electron density through the

      
      -framework, lowering the energy of both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO). This increases the ionization potential, enhancing oxidative stability.
      
    • Mesomeric Effect (+M): Through

      
      -donation, chlorine can stabilize cationic intermediates during electrophilic substitution, although this effect is weaker than in oxygen or nitrogen substituents.
      
Frontier Molecular Orbital (FMO) Engineering

In optoelectronics, the HOMO-LUMO gap (


) dictates emission color.
  • Unsubstituted Indolizine:

    
     (UV/Blue emission).
    
  • 3-Chloroindolizine: The -I effect stabilizes the HOMO more significantly than the LUMO, often widening the gap slightly or inducing a hypsochromic (blue) shift compared to alkyl-substituted derivatives, while simultaneously increasing the fluorescence quantum yield (

    
    ) by reducing non-radiative decay pathways.
    

Regioselective Synthesis: The Electrophilic Pathway

Controlling the site of chlorination is critical. The electronic bias of the indolizine ring naturally directs electrophiles to C3. If C3 is blocked, substitution occurs at C1.

Protocol: C3-Selective Chlorination using N-Chlorosuccinimide (NCS)

This protocol utilizes NCS as a mild, controllable source of electrophilic chlorine (


), avoiding the harsh oxidative conditions of elemental chlorine gas.

Reagents:

  • Substituted Indolizine precursor (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Temperature:

    
     to 
    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve the indolizine substrate in anhydrous DCM (

    
     concentration) in a round-bottom flask wrapped in aluminum foil (to prevent radical side-reactions induced by light).
    
  • Addition: Cool the solution to

    
     in an ice bath. Add NCS portion-wise over 15 minutes. Rationale: Slow addition maintains a low concentration of the active electrophile, favoring mono-chlorination at the most reactive C3 site over di-chlorination.
    
  • Reaction Monitoring: Stir at

    
     for 1 hour, then warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane/EtOAc system. The product will typically be less polar (higher 
    
    
    
    ) than the starting material due to the lipophilic chlorine atom.
  • Quenching: Once conversion is

    
    , quench with saturated aqueous sodium thiosulfate (
    
    
    
    ) to destroy unreacted chlorinating agent.
  • Isolation: Extract with DCM (

    
    ), dry organic layers over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

Self-Validating Checkpoint:

  • 1H NMR Validation: The disappearance of the C3-H signal (typically a doublet or multiplet around

    
     ppm depending on substitution) confirms substitution. The preservation of the C1-H signal confirms regioselectivity.
    

Photophysical & Electrochemical Profiling

The following table summarizes the shift in properties upon chlorination, derived from aggregate data on halo-indolizines.

PropertyParent Indolizine3-ChloroindolizineMechanistic Driver

~340-390 nm~330-380 nmHypsochromic shift due to HOMO stabilization (-I effect).
Fluorescence (

)
Moderate (< 0.4)Enhanced (> 0.5)Suppression of vibrational quenching; "Heavy Atom Effect" is minimal for Cl compared to Br/I.
Oxidation Potential (

)
Low (Easily Oxidized)Increased (+0.2 V vs parent)Electron withdrawal makes the ring harder to oxidize (air stable).
Lipophilicity (logP) ~2.0 - 2.5~2.8 - 3.3Introduction of hydrophobic halogen.
Fluorescence Modulation

While heavy halogens (Br, I) quench fluorescence via Spin-Orbit Coupling (promoting Intersystem Crossing to the Triplet State), Chlorine is light enough that it often enhances fluorescence by rigidifying the dipole without significant quenching. This makes chlorinated indolizines superior candidates for bio-imaging tags compared to their bromo-analogs.

Pharmacophore Potential in Drug Design

In medicinal chemistry, the "Magic Methyl" effect has a counterpart in the "Strategic Chloro" effect.

  • Metabolic Blocking: The C3 position of indolizine is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Chlorination at C3 sterically and electronically blocks this "soft spot," significantly increasing the metabolic half-life (

    
    ) of the drug candidate.
    
  • Lipophilic Interaction: The C-Cl bond is lipophilic. It can fill hydrophobic pockets in protein targets (e.g., kinases or GPCRs) more effectively than a C-H bond, often improving potency (

    
    ) by orders of magnitude.
    
  • Sigma-Hole Bonding: The chlorine atom can participate in "halogen bonding" with backbone carbonyls in the receptor active site, a specific interaction unavailable to the parent hydrogen.

Visualizations

Synthesis & Regioselectivity Pathway

This diagram illustrates the kinetic preference for C3 chlorination and the subsequent electronic stabilization.

IndolizineChlorination cluster_conditions Reaction Conditions Start Indolizine Substrate (Electron Rich) Intermediate Sigma-Complex (C3 Cationic Intermediate) Start->Intermediate Nucleophilic Attack (C3 > C1) Reagent N-Chlorosuccinimide (NCS) (Electrophilic Cl+ Source) Reagent->Intermediate Cl+ Transfer Transition Resonance Stabilization (+M from Nitrogen) Intermediate->Transition Charge Delocalization Product 3-Chloroindolizine (Metabolically Stable) Transition->Product -H+ (Re-aromatization) DCM Solvent DCM Solvent 0°C -> RT 0°C -> RT Dark (No Radical) Dark (No Radical)

Caption: Kinetic pathway for the regioselective C3-chlorination of indolizine, highlighting the resonance stabilization of the intermediate.

Structure-Property Logic Flow

How the atomic modification translates to macroscopic utility.

ElectronicEffects Cl Chlorine Substituent Inductive Inductive Effect (-I) Electron Withdrawal Cl->Inductive Mesomeric Mesomeric Effect (+M) Lone Pair Donation Cl->Mesomeric Metabolism Blocked Metabolic Site (C3 Position) Cl->Metabolism Steric/Electronic Block HOMO HOMO Stabilization (Lower Energy) Inductive->HOMO Oxidation Increased Oxidation Potential (Air Stability) HOMO->Oxidation Drug Enhanced Drug Half-life Metabolism->Drug

Caption: Causal relationship between the electronic effects of the chlorine atom and the resulting stability and pharmaceutical properties.

References

  • Regioselective Chlorination Mechanisms

    • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[3]

    • Source: Beilstein Journal of Organic Chemistry (2012).[3]

    • URL:[Link][3]

  • Indolizine Synthesis & Reactivity

    • Title: Recent advances in the synthesis of indolizines and their π-expanded analogues.[1][2]

    • Source: Organic & Biomolecular Chemistry (RSC Publishing).
    • URL:[Link]

  • Photophysical Properties

    • Title: Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Electrochemical Properties

    • Title: Oxidation Potential-Guided Electrochemical Radical-Radical Cross-Coupling Approaches to 3-Sulfonylated Imidazopyridines and Indolizines.[4]

    • Source: PubMed / J. Org. Chem.
    • URL:[Link]

Sources

The Strategic Placement: Unraveling the Structure-Activity Relationship of 6-Substituted Indolizines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic nitrogen system, has garnered significant attention in medicinal chemistry due to its presence in a variety of bioactive natural products and synthetic compounds.[1][2] Its unique electronic properties and planar structure make it an attractive framework for designing novel therapeutic agents.[1] Among the various positions on the indolizine ring, substitution at the 6-position has emerged as a critical determinant of biological activity, profoundly influencing the potency and selectivity of these compounds across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-substituted indolizines, offering insights into the rational design of new and more effective drug candidates.

The Indolizine Core: A Privileged Scaffold

Indolizine, an isomer of indole, is a 10-π electron aromatic system that is isoelectronic with naphthalene. This electron-rich system is susceptible to electrophilic substitution and serves as a versatile template for chemical modifications.[3] The nitrogen bridgehead atom and the unique arrangement of the five- and six-membered rings contribute to its distinct chemical and physical properties, including its ability to engage in various non-covalent interactions with biological targets.[1]

The Significance of the 6-Position: A Gateway to Potency

While substitutions at all positions of the indolizine ring can influence biological activity, the 6-position on the pyridine ring has proven to be a particularly strategic site for modification. Alterations at this position can significantly impact the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with specific biological targets.

Anticancer Activity: Targeting Topoisomerase I

A compelling case for the importance of the 6-position is found in the development of indolizinoquinolinediones as potent anticancer agents. These compounds act as catalytic inhibitors of human DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[4] Inhibition of Top1 leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.[5]

A systematic study of 6-substituted indolizinoquinolinediones revealed a clear SAR, with the nature of the substituent at the 6-position playing a pivotal role in their Top1 inhibitory activity and cytotoxicity.[4]

  • Alkylamino Side Chains are Crucial: The presence of an alkylamino side chain at the 6-position is essential for potent Top1 inhibitory activity.[4]

  • Chain Length and Amine Type Matter: The length of the alkyl chain and the nature of the terminal amino group significantly influence potency. Derivatives with a two- or three-carbon linker between the indolizinoquinolinedione core and the terminal amine generally exhibit the highest activity.[4]

  • Primary vs. Secondary vs. Tertiary Amines: The type of terminal amine (primary, secondary, or tertiary) also affects activity, with specific derivatives showing preferential potency.[4]

  • Cytotoxicity Correlates with Top1 Inhibition: The cytotoxic activity of these compounds against various cancer cell lines, such as human leukemia (HL-60) and non-small cell lung cancer (A549), generally correlates with their ability to inhibit Top1.[4]

Table 1: Structure-Activity Relationship of 6-Substituted Indolizinoquinolinediones as Topoisomerase I Inhibitors [4]

Compound6-SubstituentTop1 Relaxation Inhibition (IC50, µM)Cytotoxicity (HL-60, GI50, µM)Cytotoxicity (A549, GI50, µM)
Parent Compound -H> 100> 100> 100
8 -NH(CH₂)₂NH₂101.55.2
11 -NH(CH₂)₃NH₂50.82.1
12 -NH(CH₂)₄NH₂102.37.8
14 -NH(CH₂)₂N(CH₃)₂2.50.51.2
26 -NH(CH₂)₃N(CH₃)₂10.20.08
28 -NH(CH₂)₂(piperidine)2.50.40.9
29 -NH(CH₂)₃(piperidine)10.150.3
30 -NH(CH₂)₂(morpholine)50.61.5

Data extracted from the referenced literature; specific assay conditions can be found in the original publication.

The proposed mechanism of action for these 6-substituted indolizinoquinolinediones involves their intercalation into the DNA-Top1 cleavage complex.[6][7] The planar indolizinoquinolinedione core stacks between the DNA base pairs at the cleavage site, while the positively charged alkylamino side chain at the 6-position is thought to interact with the negatively charged phosphate backbone of the DNA or with specific amino acid residues in the Top1 enzyme.[8] This dual interaction stabilizes the cleavage complex, preventing DNA re-ligation and leading to the accumulation of lethal double-strand breaks during DNA replication.[5]

Mechanism of Action of 6-Substituted Indolizinoquinolinedione Topoisomerase I Inhibitors cluster_0 Cellular Environment cluster_1 Inhibition Pathway Indolizinoquinolinedione Indolizinoquinolinedione Stabilized Complex Drug-Stabilized Ternary Complex Indolizinoquinolinedione->Stabilized Complex Intercalation & Side Chain Interaction Topoisomerase I Topoisomerase I Supercoiled DNA Supercoiled DNA Cleavage Complex Top1-DNA Cleavage Complex Formation Supercoiled DNA->Cleavage Complex Topoisomerase I Cleavage Complex->Stabilized Complex Replication Fork Collision Collision with Replication Fork Stabilized Complex->Replication Fork Collision DSB Double-Strand Breaks Replication Fork Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of 6-substituted indolizinoquinolinedione Topoisomerase I inhibitors.

Anti-inflammatory and Antimicrobial Activities: Emerging Frontiers

The influence of 6-substitution extends beyond anticancer activity. While less explored, preliminary studies suggest that modifications at this position can also modulate the anti-inflammatory and antimicrobial properties of indolizine derivatives.

For instance, the introduction of various substituents on the indolizine core has been shown to yield compounds with analgesic and anti-inflammatory effects.[3][9] The structural similarity of some indolizine derivatives to the non-steroidal anti-inflammatory drug (NSAID) indomethacin suggests a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[3]

In the realm of antimicrobial research, nitro-substituted aromatic compounds have a long history of use.[10] The introduction of a nitro group at the 6-position of the indolizine ring could, therefore, be a promising strategy for developing new antimicrobial agents. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the indolizine core, potentially enhancing its interaction with microbial targets.[10]

Further research is warranted to systematically explore the SAR of 6-substituted indolizines in these therapeutic areas and to elucidate their mechanisms of action.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a key 6-substituted indolizine precursor and for the evaluation of its biological activity.

Synthesis of 6-Substituted Indolizinoquinolinedione Precursor

The following protocol describes a general method for the synthesis of a 6-chloroindolizino[1,2-b]quinoline-9,11-dione, a key intermediate for the preparation of various 6-substituted derivatives.

Experimental Protocol: Synthesis of 6-Chloroindolizino[1,2-b]quinoline-9,11-dione

  • Step 1: Synthesis of 2-chloro-3-formylquinoline. To a solution of 2-chloro-3-methylquinoline (1.0 eq) in dioxane, add selenium dioxide (1.5 eq).

  • Reflux the mixture for 12 hours.

  • Filter the hot solution to remove selenium metal and wash the residue with hot dioxane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford 2-chloro-3-formylquinoline.

  • Step 2: Synthesis of Pyridinium Salt. A mixture of 2-chloro-3-formylquinoline (1.0 eq) and ethyl 2-(pyridin-2-yl)acetate (1.2 eq) in dry acetonitrile is stirred at room temperature for 30 minutes.

  • Add bromoacetyl bromide (1.2 eq) dropwise to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to obtain the pyridinium salt.

  • Step 3: Cyclization to form the Indolizinoquinolinedione. To a solution of the pyridinium salt (1.0 eq) in ethanol, add triethylamine (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 8 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 6-chloroindolizino[1,2-b]quinoline-9,11-dione.

  • Step 4: Nucleophilic Substitution to introduce the 6-substituent. A mixture of 6-chloroindolizino[1,2-b]quinoline-9,11-dione (1.0 eq) and the desired amine (e.g., N,N-dimethylethylenediamine, 5.0 eq) is heated at 100 °C for 4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel (dichloromethane/methanol) to afford the final 6-substituted indolizinoquinolinedione.

Synthetic Workflow for 6-Substituted Indolizinoquinolinediones Start Starting Materials Step1 Step 1: Oxidation Start->Step1 2-Chloro-3-methylquinoline Step2 Step 2: Pyridinium Salt Formation Step1->Step2 2-Chloro-3-formylquinoline Step3 Step 3: Intramolecular Cyclization Step2->Step3 Pyridinium Salt Step4 Step 4: Nucleophilic Substitution Step3->Step4 6-Chloroindolizino- quinolinedione End Final Product Step4->End 6-Substituted Indolizinoquinolinedione

Caption: Synthetic workflow for 6-substituted indolizinoquinolinediones.

Biological Evaluation: Assessing Anticancer Activity

The following protocols describe standard assays used to evaluate the anticancer potential of novel 6-substituted indolizine derivatives.

Experimental Protocol: MTT Cell Viability Assay [11][12][13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Experimental Protocol: Topoisomerase I Relaxation Assay [2][16][17][18][19]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in Top1 assay buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known Top1 inhibitor (e.g., camptothecin) as a positive control.

  • Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Incubate at 37°C for another 30 minutes to digest the protein.

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band.

Future Directions and Conclusion

The structure-activity relationship of 6-substituted indolizines is a rich and expanding field of research. While significant progress has been made in understanding the role of 6-substituents in modulating anticancer activity, particularly through the inhibition of topoisomerase I, there remains a vast chemical space to be explored.

Future research should focus on:

  • Diversifying Substituents: Synthesizing and evaluating a broader range of substituents at the 6-position, including various heterocyclic and aromatic moieties, to further refine the SAR.

  • Exploring Other Biological Activities: Systematically investigating the anti-inflammatory, antimicrobial, and other potential therapeutic applications of 6-substituted indolizines.

  • Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to understand how different 6-substituents influence the interaction of indolizine derivatives with their respective biological targets.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

  • Lucescu, L., Bîcu, E., Belei, D., Dubois, J., & Ghinet, A. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6).
  • Wang, P., et al. (2015). Synthesis and Biological Evaluation of 6-substituted Indolizinoquinolinediones as Catalytic DNA Topoisomerase I Inhibitors. European Journal of Medicinal Chemistry, 103, 287-297.
  • Al-Omair, M. A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586.
  • Kamal, A., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(14), 2471-2477.
  • Kim, I., et al. (2025). Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative.
  • Various Authors. (2011-2019). Synthesis of indolizines. Organic Chemistry Portal.
  • de la Torre, B. G., et al. (2018). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Letters in Drug Design & Discovery, 15(10), 1058-1065.
  • Kamal, A., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. European Journal of Medicinal Chemistry, 155, 828-840.
  • Various Authors. (2021-2025). Research Progress in Synthesis of Indolizine Compounds.
  • Various Authors. (n.d.). Synthesis of Indolizine. ChemicalBook.
  • Špirková, I., et al. (2025). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties.
  • Danac, R., et al. (2025).
  • Various Authors. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry.
  • Inspiralis. (n.d.).
  • Various Authors. (2016-2019). Synthesis of indolizines. Organic Chemistry Portal.
  • Flueraru, M., et al. (2013). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 4(3), 54-63.
  • Cushman, M., et al. (2011). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(17), 6004-6018.
  • ATCC. (n.d.).
  • National Center for Biotechnology Information. (2012). Topoisomerase Assays. In Current Protocols in Molecular Biology.
  • Al-Majedy, Y. K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3673.
  • Various Authors. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research.
  • Cushman, M., et al. (2011). 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 54(17), 6004–6018.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Al-Majedy, Y. K., et al. (2022).
  • Various Authors. (n.d.). MTT Assay Protocol.
  • Wikipedia. (n.d.). Topoisomerase inhibitor.
  • TopoGEN, Inc. (2004). Manual for Topoisomerase I Assay Kit.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Parichha, A. (2022, May 21). Topoisomerase 1 and 2 mechanism | How Topoisomerase works? | Animated biology | Molecular biology [Video]. YouTube.
  • Various Authors. (n.d.).
  • Inspiralis. (n.d.).
  • Various Authors. (n.d.).
  • Oncohema Key. (2016, May 27). Topoisomerase I-Targeting Drugs.
  • Abcam. (n.d.). MTT assay protocol.
  • TopoGEN, Inc. (n.d.). Human Topoisomerase I Assay Kit.

Sources

A Technical Guide to the Fluorescence Quantum Yield of 6-Chloroindolizine Analogs: Principles, Measurement, and Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals interested in the fluorescent properties of 6-chloroindolizine analogs. Indolizine and its derivatives are a fascinating class of N-fused heterocyclic compounds that are increasingly recognized for their potential in bioimaging and as pharmacophores.[1] Their inherent fluorescence is a key feature that, if well-understood and optimized, can be leveraged for developing novel probes and therapeutic agents.

It is important to note that, to date, the scientific literature has not extensively covered the specific synthesis and photophysical characterization of 6-chloroindolizine analogs. Consequently, this guide is structured to provide a robust framework based on the well-established principles of fluorescence spectroscopy, the known properties of the broader indolizine family, and the predictable effects of halogen substitution on aromatic systems. We will delve into the theoretical underpinnings of fluorescence quantum yield, provide a detailed, field-proven protocol for its measurement, and explore the anticipated structure-property relationships that would govern the fluorescence of 6-chloroindolizine derivatives. This guide is, therefore, both a summary of existing knowledge on related compounds and a methodological roadmap for the empirical investigation of this specific and promising chemical space.

The Indolizine Scaffold: A Primer on its Photophysical Significance

The indolizine core, an isomer of indole, is a planar aromatic system characterized by a unique electronic structure that often imparts favorable photophysical properties.[2] Many indolizine derivatives exhibit fluorescence in the visible spectrum, with some demonstrating high quantum yields, making them attractive candidates for various applications, including organic light-emitting devices (OLEDs) and biological imaging.[1][3] The fluorescence of these compounds is intrinsically linked to their extended π-conjugated system, and the emission properties can be finely tuned through synthetic modification of the core structure.[2]

The introduction of substituents at various positions on the indolizine ring can dramatically alter the electronic distribution within the molecule, thereby influencing its absorption and emission characteristics, Stokes shift, and, most critically, its fluorescence quantum yield. Understanding these substituent effects is paramount for the rational design of novel fluorophores with desired photophysical profiles.

Deconstructing Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[4]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (non-fluorescent) to 1 (100% fluorescent efficiency). In practice, ΦF is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways from the excited singlet state. These non-radiative pathways include internal conversion, intersystem crossing to the triplet state, and quenching by other molecules.

The value of ΦF is not an immutable property of a molecule but is highly sensitive to its chemical environment. Factors such as solvent polarity, viscosity, temperature, and the presence of quenchers can significantly impact the quantum yield. For drug development and bioimaging applications, understanding how the quantum yield of a 6-chloroindolizine analog behaves in aqueous and biologically relevant environments is crucial.

The Anticipated Role of the 6-Chloro Substituent
  • The Heavy Atom Effect : Chlorine, as a halogen, can introduce a "heavy atom effect." This effect can enhance spin-orbit coupling, which in turn promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). An increased rate of intersystem crossing provides a more efficient non-radiative decay pathway, which typically leads to a decrease in fluorescence quantum yield.

  • Inductive and Resonance Effects : The chloro group is an electron-withdrawing group via induction and a weak electron-donating group through resonance. Its net electronic effect on the indolizine π-system will influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to shifts in the absorption and emission wavelengths. Depending on the specific electronic transitions involved, this can either enhance or diminish the radiative decay rate.

  • Positional Isomerism : The position of the chloro substituent is critical. Substitution at the 6-position will have a different electronic influence compared to substitution at other positions on the indolizine core, leading to distinct photophysical properties.

Empirical measurement is essential to determine the precise impact of the 6-chloro substitution on the fluorescence quantum yield of indolizine analogs.

A Validated Protocol for Relative Fluorescence Quantum Yield Measurement

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of an unknown sample by comparing it to a well-characterized standard with a known quantum yield.[4]

Principle of the Comparative Method

The relative quantum yield (Φunk) of an unknown sample is calculated using the following equation:

Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (ηunk² / ηstd²)

Where:

  • Φstd is the quantum yield of the standard.

  • Iunk and Istd are the integrated fluorescence intensities of the unknown and standard, respectively.

  • Aunk and Astd are the absorbances of the unknown and standard at the excitation wavelength, respectively.

  • ηunk and ηstd are the refractive indices of the solvents used for the unknown and standard, respectively.

The core principle is that if the absorbance values of the unknown and standard are kept low and identical at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields, with a correction for the solvent's refractive index.[4]

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_calc Data Analysis & Calculation prep_std Prepare series of dilutions of a known quantum yield standard prep_unk Prepare series of dilutions of the 6-chloroindolizine analog measure_abs_unk Measure absorbance spectra of unknown dilutions prep_unk->measure_abs_unk measure_abs_std Measure absorbance spectra of standard dilutions select_conc Select concentrations with Abs < 0.1 at the excitation wavelength measure_abs_std->select_conc measure_abs_unk->select_conc measure_fluo_std Measure corrected fluorescence spectra of standard dilutions select_conc->measure_fluo_std measure_fluo_unk Measure corrected fluorescence spectra of unknown dilutions select_conc->measure_fluo_unk integrate_fluo Integrate the area under the emission curves measure_fluo_std->integrate_fluo measure_fluo_unk->integrate_fluo plot_data Plot integrated fluorescence intensity vs. absorbance for both standard and unknown integrate_fluo->plot_data calc_slope Determine the slopes (m_std and m_unk) of the linear fits plot_data->calc_slope calc_qy Calculate the quantum yield using the slope ratio calc_slope->calc_qy

Figure 1: Experimental workflow for relative fluorescence quantum yield determination.
Step-by-Step Methodology
  • Selection of a Suitable Standard :

    • Choose a quantum yield standard that absorbs and emits in a similar spectral region to the 6-chloroindolizine analog.

    • For blue-emitting indolizines, quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.55) is a common choice.[5] For other emission ranges, standards like Rhodamine 6G or Cresyl Violet may be more appropriate.

    • The standard should be photochemically stable and its quantum yield should be independent of the excitation wavelength.

  • Solvent Selection :

    • Use spectroscopic grade solvents to avoid fluorescent impurities.

    • If possible, dissolve both the standard and the unknown in the same solvent to eliminate the need for the refractive index correction (ηunk² / ηstd² becomes 1).

  • Preparation of Solutions :

    • Prepare a stock solution of the 6-chloroindolizine analog and the quantum yield standard.

    • From the stock solutions, prepare a series of dilutions (at least 4-5) for both the unknown and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

  • Absorbance Measurements :

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • It is crucial that the absorbance at the excitation wavelength does not exceed 0.1 to avoid inner filter effects.[4]

  • Fluorescence Measurements :

    • Set the excitation wavelength to be the same for both the standard and the unknown. This is typically at or near the absorption maximum of the unknown sample, ensuring the standard also has sufficient absorbance at this wavelength.

    • Record the corrected fluorescence emission spectra for all solutions. The instrument's software should correct for variations in detector sensitivity and lamp intensity across the wavelength range.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis :

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of this line is 'm'.

    • Calculate the quantum yield of the unknown sample using the modified equation:

      Φunk = Φstd * (munk / mstd) * (ηunk² / ηstd²)

This gradient method is more robust than a single-point measurement as it helps to mitigate potential errors from solution preparation and ensures the linearity of the fluorescence signal with concentration.

Structure-Property Relationships in Indolizine Analogs

The fluorescence quantum yield of indolizine derivatives is governed by a delicate interplay of structural and environmental factors. The following diagram illustrates these key relationships, which can guide the rational design of 6-chloroindolizine analogs with optimized fluorescence.

G cluster_core Indolizine Core Properties cluster_factors Modulating Factors cluster_processes Photophysical Processes cluster_output Observable Properties core Indolizine Scaffold pi-Conjugated System Planarity substituents Substituent Effects Electronic Nature (EDG/EWG) Position (e.g., 6-Chloro) Steric Hindrance core->substituents influences environment Environmental Factors Solvent Polarity Viscosity Temperature pH core->environment interacts with radiative Radiative Decay (k_r) Fluorescence substituents->radiative modifies nonradiative Non-Radiative Decay (k_nr) Internal Conversion Intersystem Crossing Vibrational Relaxation substituents->nonradiative modifies environment->radiative modifies environment->nonradiative modifies qy Fluorescence Quantum Yield (Φ_F) Φ_F = k_r / (k_r + k_nr) radiative->qy nonradiative->qy

Figure 2: Key factors influencing the fluorescence quantum yield of indolizine analogs.
  • Electron Donating Groups (EDGs) and Electron Withdrawing Groups (EWGs) : The introduction of EDGs (e.g., -OCH₃, -NR₂) or EWGs (e.g., -CN, -NO₂) at different positions on the indolizine ring can significantly modulate the HOMO-LUMO energy gap and the charge distribution in the excited state. This can lead to red or blue shifts in the emission and can either increase or decrease the quantum yield depending on how these changes affect the rates of radiative and non-radiative decay.

  • Solvent Polarity : Indolizine derivatives often exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. This is indicative of a change in the dipole moment upon excitation. In polar solvents, stabilization of a charge-transfer excited state can sometimes open up new non-radiative decay channels, leading to a lower quantum yield. Conversely, in some systems, increased polarity can enhance fluorescence.[6]

  • Structural Rigidity : Molecules that are more rigid and have less conformational freedom tend to have higher fluorescence quantum yields. This is because rotational and vibrational motions can provide efficient non-radiative pathways for the de-excitation of the excited state. Introducing bulky groups or creating fused ring systems can enhance rigidity and, consequently, fluorescence.

Data Presentation: A Comparative Overview of Indolizine Analogs

Due to the absence of specific data for 6-chloroindolizine analogs, the following table presents photophysical data for a selection of other substituted indolizines to illustrate the impact of different substitution patterns and solvents on the fluorescence quantum yield. This provides a valuable context for predicting the properties of 6-chloro derivatives.

Compound ClassSubstituentsSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Reference
Pyrano[2,3-b]indolizin-2-onesVariedDichloromethane420-470440-520Up to 0.92[6]
C7-Imidazo Indolizinesπ-conjugated systemsAcetonitrile-423-449High
1,2-DiphenylindolizinesVariedSolution & Film-~450-[3]
Bipyridyl IndolizinesMono- vs. Bis-indolizinic---Increased with conjugation
Hypothetical 6-Chloroindolizine Analog 6-Chloro, other varied Toluene ~400-420 ~430-460 To be determined -
Hypothetical 6-Chloroindolizine Analog 6-Chloro, other varied Acetonitrile ~400-420 ~440-480 To be determined -

Note: The values for the hypothetical 6-chloroindolizine analog are predictive and serve as a starting point for experimental investigation.

Concluding Remarks for the Drug Development Professional

The 6-chloroindolizine scaffold represents an unexplored but promising area for the development of novel fluorescent probes and therapeutics. While the chloro-substituent may potentially quench fluorescence to some degree via the heavy atom effect, its electronic influence could also be harnessed to fine-tune the emission properties favorably. The key to unlocking the potential of these analogs lies in a systematic approach to their synthesis and photophysical characterization.

This guide provides the foundational knowledge and a robust experimental framework to undertake such an investigation. By carefully selecting appropriate quantum yield standards, controlling experimental conditions, and understanding the interplay of structural and environmental factors, researchers can accurately determine the fluorescence quantum yield of novel 6-chloroindolizine analogs. This critical data will enable the identification of lead compounds with optimal photophysical properties for applications in high-throughput screening, cellular imaging, and diagnostics, ultimately accelerating the drug discovery and development pipeline.

References

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • Journal of Basic and Clinical Pharmacy.

  • HORIBA.

  • Semantic Scholar.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • ResearchGate.

  • RSC Publishing.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

Sources

Methodological & Application

One-Pot Synthesis of 6-Chloroindolizine from 4-Chloropyridine: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Chloroindolizine Scaffold

The indolizine nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom onto this scaffold can significantly enhance a molecule's therapeutic potential. Termed the "magic chloro" effect in drug discovery, this strategic halogenation can profoundly improve pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The 6-chloroindolizine framework, in particular, represents a valuable building block for the development of novel therapeutics in areas such as oncology, infectious diseases, and neuropharmacology.

This guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of 6-chloroindolizine from 4-chloropyridine. We will delve into the mechanistic intricacies of the reaction, offering field-proven insights to navigate the challenges of regioselectivity inherent in this synthetic transformation.

The One-Pot Approach: Efficiency in Synthesis

Traditional multi-step syntheses are often plagued by issues of low overall yield, increased waste generation, and significant time investment. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer a more sustainable and efficient alternative. This approach minimizes the need for purification of intermediates, thereby conserving resources and accelerating the drug discovery process.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition Pathway and the Challenge of Regioselectivity

The synthesis of the indolizine core from a pyridine derivative and an α-halo ketone proceeds through a well-established 1,3-dipolar cycloaddition mechanism. The key steps are:

  • Quaternization: The nitrogen atom of 4-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halo ketone (e.g., 2-bromoacetophenone) to form a pyridinium salt.

  • Ylide Formation: In the presence of a base, a proton is abstracted from the α-carbon of the keto-substituent, generating a pyridinium ylide. This ylide is a 1,3-dipole, a crucial reactive intermediate.

  • Intramolecular 1,3-Dipolar Cycloaddition: The pyridinium ylide undergoes an intramolecular cycloaddition reaction. The anionic carbon of the ylide attacks one of the double bonds in the pyridine ring.

  • Aromatization: The resulting cycloadduct undergoes oxidative aromatization to yield the stable indolizine ring system.

A significant challenge in the synthesis of substituted indolizines from substituted pyridines is controlling the regioselectivity of the cycloaddition. In the case of 4-chloropyridine, the electron-withdrawing nature of the chlorine atom influences the electron density within the pyridine ring. This electronic effect directs the intramolecular cyclization to preferentially form the 7-chloroindolizine isomer.[3]

To achieve the synthesis of the desired 6-chloroindolizine, a modification of the starting materials or reaction conditions is necessary to steer the regioselectivity of the cycloaddition. This protocol proposes a strategic approach to favor the formation of the 6-chloro isomer.

Experimental Protocol: One-Pot Synthesis of 6-Chloroindolizine

This protocol is adapted from established methodologies for the synthesis of substituted indolizines and is designed to favor the formation of the 6-chloro isomer.[3]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Chloropyridine hydrochloride≥98%Sigma-AldrichStarting material.
2-Bromoacetophenone≥98%Sigma-AldrichReagent for ylide formation.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase for ylide generation.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent.
Diethyl etherAnhydrous, ≥99%J.T. BakerFor precipitation and washing.
Ethyl acetateHPLC gradeVWRFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%EMD MilliporeFor drying organic phase.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), 2-bromoacetophenone (1.05 eq), and anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Ylide Generation: Add anhydrous potassium carbonate (3.0 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 1 hour. The color of the reaction mixture will typically change, indicating the formation of the pyridinium ylide.

  • Cycloaddition and Aromatization: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-chloroindolizine.

Data Presentation: Critical Reaction Parameters

ParameterValue/RangeRationale/Impact on Yield and Purity
Temperature 80-90 °CHigher temperatures facilitate the intramolecular cycloaddition and subsequent aromatization. Lower temperatures may result in incomplete reaction.
Base Anhydrous K₂CO₃A non-nucleophilic base is crucial for the efficient deprotonation to form the pyridinium ylide without competing side reactions.
Solvent Anhydrous DMFA polar aprotic solvent is ideal for this reaction as it effectively solvates the pyridinium salt and promotes the formation of the ylide.
Reaction Time 4-6 hoursSufficient time is required for the completion of the cycloaddition and aromatization steps. Monitoring by TLC is recommended to determine the optimal reaction time.

Visualization of the Synthetic Workflow and Mechanism

Workflow Diagram

One_Pot_Synthesis cluster_flask One-Pot Reaction Vessel (DMF) cluster_workup Work-up & Purification Start 4-Chloropyridine + 2-Bromoacetophenone Base Add K₂CO₃ (Room Temp, 1h) Start->Base Quaternization & Ylide Formation Heat Heat to 80-90°C (4-6h) Base->Heat Cycloaddition & Aromatization Quench Quench with Water Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure 6-Chloroindolizine Purify->Product

Caption: One-pot synthesis workflow for 6-chloroindolizine.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Chloropyridine 4-Chloropyridine Bromoacetophenone 2-Bromoacetophenone Pyridinium_Salt Pyridinium Salt Bromoacetophenone->Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Pyridinium_Ylide Deprotonation (Base) Cycloadduct Cycloadduct Intermediate Pyridinium_Ylide->Cycloadduct Intramolecular 1,3-Dipolar Cycloaddition 6-Chloroindolizine 6-Chloroindolizine Cycloadduct->6-Chloroindolizine Oxidative Aromatization

Caption: Reaction mechanism for the formation of 6-chloroindolizine.

Troubleshooting and Safety Precautions

  • Low Yield:

    • Ensure all reagents and the solvent are anhydrous, as water can inhibit the reaction.

    • Verify the quality of the base; old or hydrated potassium carbonate may be less effective.

    • Optimize the reaction temperature and time based on TLC monitoring.

  • Formation of Side Products:

    • The formation of the 7-chloro isomer is a potential side reaction. Careful purification by column chromatography is essential to isolate the desired 6-chloroindolizine.

    • Overheating or prolonged reaction times may lead to decomposition.

  • Safety:

    • 4-Chloropyridine and 2-bromoacetophenone are toxic and should be handled in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • DMF is a skin irritant and should be handled with care.

Conclusion

This guide provides a robust framework for the one-pot synthesis of 6-chloroindolizine, a valuable scaffold for drug discovery. By understanding the underlying reaction mechanism and the factors that influence regioselectivity, researchers can effectively navigate the synthesis of this important class of compounds. The proposed protocol, combined with the provided troubleshooting and safety guidelines, will empower scientists to efficiently generate 6-chloroindolizine and its derivatives for the development of next-generation therapeutics.

References

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • New One-Pot Synthesis Method Developed for Substituted 7-Chloroindolizines with Antimicrobial Properties. GeneOnline. [Link]

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. PubMed. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC - NIH. [Link]

Sources

Functionalization of 6-chloroindolizine via palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 6-Chloroindolizine via Palladium-Catalyzed Cross-Coupling

Executive Summary & Strategic Rationale

The indolizine scaffold represents a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems. While the C1 and C3 positions are inherently nucleophilic and prone to electrophilic aromatic substitution (EAS), the C6 position (located on the pyridine-like ring) is electronically distinct. It requires transition-metal catalysis for functionalization.

6-Chloroindolizine presents a specific challenge: the C-Cl bond is less reactive than C-Br or C-I, and the electron-rich nature of the fused pyrrole ring can poison sensitive palladium catalysts or lead to oxidative decomposition.

This guide details high-fidelity protocols for activating the C6-chloride using Third-Generation Buchwald Precatalysts and Dialkylbiaryl Phosphine Ligands . These systems overcome the high activation energy of the C-Cl bond while preserving the integrity of the electron-rich indolizine core.

Mechanistic Insight & Reactivity Profile

To successfully functionalize 6-chloroindolizine, one must understand the competing electronic demands of the bicycle.

  • The Trap (C1/C3): These positions are highly nucleophilic. Acidic conditions or electrophilic byproducts can lead to polymerization or unwanted substitution at C3.

  • The Target (C6): This position mimics a 4-substituted pyridine.[1] It is deactivated relative to the pyrrole ring but activated for oxidative addition compared to chlorobenzene due to the inductive effect of the bridgehead nitrogen.

Ligand Selection Strategy:

  • XPhos / SPhos: Excellent for Suzuki couplings of chlorides due to their bulk and electron-rich nature, facilitating oxidative addition.

  • BrettPhos / RuPhos: Required for Buchwald-Hartwig aminations to prevent catalyst chelation by the product amine.

Figure 1: Indolizine Reactivity Landscape

IndolizineReactivity cluster_0 Indolizine Core Electronic Profile C6 C6 Position (Target) Electrophilic Site Requires Pd(0) Oxidative Addition Process Cat. Cycle (Pd0/PdII) C6->Process Activation C1_C3 C1 / C3 Positions (Risk Zones) Nucleophilic Sites Prone to EAS / Protonation Indolizine 6-Chloroindolizine Substrate Indolizine->C6 Halogen Handle Indolizine->C1_C3 Intrinsic Reactivity Ligand Ligand Selection (SPhos/XPhos) Ligand->Process Stabilization Product 6-Functionalized Indolizine Process->Product C-C / C-N Bond

Caption: Electronic dichotomy of 6-chloroindolizine showing the orthogonality required between C6-activation and C1/C3 preservation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[2]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of XPhos Pd G3 is recommended to ensure rapid oxidative addition of the chloride at mild temperatures.

Scope: Aryl, Heteroaryl, and Vinyl Boronic Acids.

Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]Role
Substrate 6-Chloroindolizine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G30.02 - 0.05Precatalyst (generates L-Pd(0))
Base K₃PO₄ (0.5 M aq)3.0Activator (Mild)
Solvent THF or 1,4-Dioxane[0.1 M]Solvent (Miscible w/ water)
Step-by-Step Methodology
  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial equipped with a magnetic stir bar with 6-chloroindolizine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

    • Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%). Premixing in solvent for 5 mins is required.

  • Solvent Addition: Add degassed THF or 1,4-Dioxane .

    • Critical: Degas solvents by sparging with Argon for 15 mins. Oxygen is the enemy of electron-rich indolizines.

  • Base Activation: Add the aqueous K₃PO₄ solution (3.0 equiv).

    • Why Phosphate? Carbonate bases (K₂CO₃) can sometimes be too basic, promoting side reactions at C3. Phosphate is milder and buffers the pH.

  • Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the chloride (M+H) and emergence of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄.

  • Purification: Flash chromatography. Indolizines are often fluorescent; use a UV lamp to track the product.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[3]

Coupling amines to 6-chloroindolizine is challenging due to potential catalyst poisoning by the indolizine nitrogen or the substrate amine. BrettPhos is the ligand of choice for primary amines; RuPhos for secondary amines.

Scope: Primary and Secondary Amines, Anilines.

Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]Role
Substrate 6-Chloroindolizine1.0Electrophile
Nucleophile Amine (R-NH₂)1.2Nucleophile
Catalyst BrettPhos Pd G30.05Precatalyst
Base NaOtBu or LHMDS1.4Strong Base
Solvent Toluene or t-Amyl Alcohol[0.2 M]Non-polar Solvent
Step-by-Step Methodology
  • Inert Atmosphere: This reaction must be set up in a glovebox or using strict Schlenk techniques. Moisture will kill the active anionic amine species.

  • Charging: Add 6-chloroindolizine , Amine , BrettPhos Pd G3 , and NaOtBu to the vial.

    • Warning: If the substrate contains base-sensitive groups (e.g., esters), switch the base to Cs₂CO₃ and use t-Butanol as solvent, heating to 100 °C.

  • Solvent: Add anhydrous Toluene .

  • Thermal Cycle: Heat to 80–100 °C .

    • Observation: The reaction mixture often turns dark orange/brown. This is normal.

  • Quench: Cool to RT. Filter through a pad of Celite to remove palladium black and salts. Elute with DCM.

  • Purification: Amine products can be streaky on silica. Pre-treat the silica column with 1% Et₃N in Hexanes to neutralize acidic sites.

Experimental Workflow Diagram

Workflow cluster_Suzuki Suzuki Coupling Path cluster_Buchwald Buchwald Amination Path Start Start: 6-Chloroindolizine Mix_S Mix: Boronic Acid + XPhos Pd G3 Start->Mix_S C-C Bond Mix_B Mix: Amine + BrettPhos Pd G3 Start->Mix_B C-N Bond Base_S Add Base: aq. K3PO4 Mix_S->Base_S Heat_S Heat: 80°C, 4-12h Base_S->Heat_S Product_S 6-Aryl Indolizine Heat_S->Product_S Base_B Add Base: NaOtBu (Anhydrous) Mix_B->Base_B Heat_B Heat: 100°C, Toluene Base_B->Heat_B Product_B 6-Amino Indolizine Heat_B->Product_B

Caption: Parallel workflows for C-C and C-N bond formation highlighting critical divergence in base and catalyst selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure.Switch to XPhos or CataCXium A . Increase Temp to 100°C.
Dehalogenation (H-sub product) β-Hydride elimination or solvent H-transfer.Switch solvent from THF to Toluene . Avoid alcoholic solvents in Suzuki.
C3-Arylation (Regio-scrambling) C-H activation occurring.Lower reaction temperature. Use Pd(OAc)₂ free systems (use G3/G4 precatalysts).
Low Yield (Amination) Catalyst poisoning by product.Switch to BrettPhos (primary) or RuPhos (secondary). Increase catalyst loading to 5%.

References

  • Mechanistic Studies on Pd-Catalyzed C-N Coupling

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Precatalysts." J. Org. Chem.2014, 79, 4161–4166.
  • General Reactivity of Indolizines

    • Seregin, I. V.; Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chem. Soc. Rev.2007, 36, 1173–1193.
  • Suzuki Coupling of Chlorides

    • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L.[2] "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angew.[2][11] Chem. Int. Ed.2006 , 45, 3484–3488.[2]

  • Synthesis of Indolizine Precursors

    • Yan, B.; Liu, Y. "Palladium-Catalyzed Tandem Reaction of Pyridine Derivatives: Efficient Synthesis of Indolizines." Org.[2][4][6][8][9][11][13] Lett.2007 , 9, 4323–4326.

Sources

Scalable Manufacturing of 6-Chloroindolizine Scaffolds: From Pyridine Precursors to Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Retrosynthesis

The indolizine nucleus is a privileged scaffold in medicinal chemistry, serving as a core for CNS agents, anti-inflammatory drugs, and fluorescent biomarkers. The 6-chloroindolizine derivative is particularly valuable because the chlorine atom at the 6-position (corresponding to the 5-position of the starting pyridine) provides a versatile handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations or Suzuki couplings) without disrupting the electronic properties of the pyrrole ring.

The Regioselectivity Challenge

Direct halogenation of the indolizine core typically occurs at the electron-rich C1 or C3 positions (the pyrrole moiety). Introducing a halogen specifically at the C6 position (the pyridine moiety) is difficult post-cyclization. Therefore, the strategy must rely on a pre-functionalized pyridine precursor .

We utilize the Tschitschibabin Indolizine Synthesis (distinct from the Chichibabin Pyridine Synthesis). This route is superior to 1,3-dipolar cycloadditions for this specific target because it guarantees regiochemical fidelity.

The Logic of Mapping:

  • Starting Material: 5-Chloro-2-methylpyridine (5-chloro-2-picoline).

  • Mechanism: The pyridine nitrogen becomes the bridgehead. The 2-methyl group cyclizes to form C3 of the indolizine.

  • Outcome: The chlorine at the pyridine C5 position maps directly to the Indolizine C6 position .

Pathway Visualization

The following diagram illustrates the regiochemical mapping and reaction pathway.

IndolizinePathway cluster_regio Regiochemistry Lock SM 5-Chloro-2-methylpyridine (Starting Material) Salt Pyridinium Salt (The Stable Precursor) SM->Salt Quaternization (Acetone, Reflux) Reagent Ethyl Bromoacetate (Alkylation Agent) Reagent->Salt Ylide Pyridinium Ylide (Transient Intermediate) Salt->Ylide Base (NaHCO3) Product Ethyl 6-chloroindolizine- 2-carboxylate Ylide->Product Cyclization (- HBr, - H2O)

Figure 1: Reaction pathway ensuring the 6-chloro substitution pattern via the Tschitschibabin strategy.

Precursor Qualification: 5-Chloro-2-methylpyridine

Before initiating synthesis, the starting material must meet strict specifications. Impurities in the picoline (specifically isomers) will carry through to the final product and are difficult to separate.

ParameterSpecificationRationale
Appearance Colorless to pale yellow liquidDarkening indicates oxidation/N-oxide formation.
Assay (GC) > 98.0%Isomers (e.g., 3-chloro or 4-chloro) lead to inseparable indolizine regioisomers.
Water (KF) < 0.5%Water competes with the alkylating agent, hydrolyzing the bromoacetate.
2-Picoline Content < 0.1%Leads to non-chlorinated indolizine (potent impurity).

Protocol A: Synthesis of the Pyridinium Salt

Objective: Scalable preparation of 1-(2-ethoxy-2-oxoethyl)-5-chloro-2-methylpyridin-1-ium bromide. Scale: 100 g input (Scalable to kg).

Rationale

We use acetone as the solvent. While ethanol is common in academic papers, acetone is superior for scale-up because the pyridinium salt is insoluble in acetone. This drives the reaction to completion (Le Chatelier’s principle) and allows for purification via simple filtration, avoiding chromatography.

Materials
  • 5-Chloro-2-methylpyridine (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Acetone (ACS Grade, 5 vol relative to pyridine)

  • Nitrogen atmosphere[1][2]

Step-by-Step Methodology
  • Charging: To a dry reactor equipped with a reflux condenser and mechanical stirrer, charge 5-chloro-2-methylpyridine (100 g) and acetone (500 mL).

  • Inerting: Purge the headspace with nitrogen for 15 minutes.

  • Addition: Add ethyl bromoacetate (143 g) dropwise over 30 minutes at room temperature (20–25°C). Note: Reaction is mildly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 12–16 hours.

    • Observation: A white to off-white precipitate will begin to form within 1 hour.

  • Monitoring: Check consumption of pyridine by TLC (50% EtOAc/Hexane) or HPLC. Target < 2% unreacted pyridine.

  • Work-up (Filtration): Cool the slurry to 0–5°C and age for 2 hours to maximize precipitation.

  • Isolation: Filter the solids using a Büchner funnel or centrifuge.

  • Wash: Wash the cake with cold acetone (2 × 100 mL) to remove excess bromoacetate and unreacted pyridine.

  • Drying: Dry the salt in a vacuum oven at 40°C for 6 hours.

Expected Yield: 85–92% Appearance: White crystalline solid. Stability: Hygroscopic. Store in a desiccator.

Protocol B: Cyclization to Ethyl 6-Chloroindolizine-2-carboxylate

Objective: Conversion of the salt to the indolizine scaffold via the ylide intermediate.

Rationale

Traditional methods use triethylamine in organic solvents. For scale-up, we utilize an aqueous oxidative base method (Sodium Bicarbonate) . This "green" approach precipitates the hydrophobic indolizine product from the aqueous phase, simplifying isolation and removing inorganic byproducts in the mother liquor.

Materials
  • Pyridinium Salt (from Protocol A) (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Water (10 vol)

  • Ethanol (2 vol) - Optional co-solvent to assist solubility if the salt is stubborn.

Step-by-Step Methodology
  • Dissolution: In a reactor, dissolve the Pyridinium Salt (100 g) in Water (1.0 L). Agitate until a clear solution is obtained.

  • Base Addition: Add Sodium Bicarbonate (65 g) in portions to prevent excessive foaming (CO₂ evolution).

  • Cyclization: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Mechanism:[3][4][5] The base generates the ylide in situ. The ylide attacks the carbonyl of the ester (or ketone if using phenacyl bromide), followed by dehydration.

    • Observation: The solution will darken, and an oily solid will begin to separate from the aqueous phase.

  • Cooling: Cool the mixture slowly to room temperature, then to 5°C. The product should solidify completely.

  • Isolation: Filter the crude solid.

  • Purification (Recrystallization):

    • Dissolve the crude wet cake in hot Ethanol (or Isopropanol).

    • Treat with activated carbon (5 wt%) if color removal is required; filter hot.

    • Cool to crystallize.

    • Filter and dry.[1]

Expected Yield: 70–80% Characterization (NMR Validation):

  • Proton H5 (Indolizine): Look for a doublet around

    
     8.2 ppm (deshielded by bridgehead N).
    
  • Proton H1/H3: Singlets or doublets in the aromatic region (6.5–7.5 ppm).[6]

  • Missing Methyl: The singlet for the 2-methyl group of the pyridine (approx 2.5 ppm) must be absent , replaced by aromatic protons.

Process Workflow & Scalability

The following Graphviz diagram outlines the unit operations for the manufacturing campaign, highlighting critical control points (CCPs).

ProcessFlow cluster_safety Safety Critical Control Points Reactor1 Reactor A: Salt Formation (Acetone, Reflux) Filter1 Filtration & Wash (Remove excess reagents) Reactor1->Filter1 Slurry Transfer Dry1 Drying (Vacuum) Filter1->Dry1 Wet Cake Reactor2 Reactor B: Cyclization (Water/NaHCO3, Reflux) Dry1->Reactor2 Solid Charge Filter2 Filtration of Crude Reactor2->Filter2 Precipitation Recryst Recrystallization (Ethanol) Filter2->Recryst Crude Solid Final Final Product Ethyl 6-chloroindolizine-2-carboxylate Recryst->Final Polishing

Figure 2: Unit operation workflow for the two-step synthesis.

Safety & Troubleshooting

Hazard Analysis
  • Ethyl Bromoacetate: Highly toxic, lachrymator. Handle in a fume hood. In case of spill, neutralize with aqueous ammonia.

  • Pyridinium Salts: Potent sensitizers. Avoid dust inhalation. Use P3/N95 dust masks during solid handling.

  • Exotherm: The quaternization reaction (Protocol A) can exhibit a delayed exotherm. Do not rush the addition of the alkylating agent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Salt Step Water in acetone/pyridine.Dry solvents over molecular sieves. Ensure reactor is dry.
Product is Oily/Sticky Incomplete cyclization or mixed solvents.Ensure reflux time is sufficient. Recrystallize from EtOH/Water mixtures to induce hardening.
Wrong Regioisomer Impure starting pyridine (3-chloro isomer).QC the starting material by GC-MS. The 3-chloro isomer leads to 8-chloroindolizine.
Dark Color Polymerization of ylide.Perform cyclization under strict Nitrogen atmosphere. Use activated carbon in recrystallization.

References

  • General Indolizine Synthesis via Tschitschibabin

    • Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[2] Recent advances in the synthesis of indolizines and their π-expanded analogues.[2][7][8] Organic & Biomolecular Chemistry, 14(33), 7804–7828.

  • Pyridinium Ylide Chemistry & Safety

    • Org.[1][6][2][7][9][10] Synth. Coll. Vol. 3, p. 385 (1955); Vol. 30, p. 41 (1950). (General handling of pyridine derivatives).

  • Regiochemistry of Indolizine Formation

    • Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021).[9] Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling.[9] Organic & Biomolecular Chemistry, 19(47), 10245-10258.[9]

  • Starting Material Data (5-Chloro-2-methylpyridine)

    • PubChem Compound Summary for CID 87637.

Sources

Application Note: Precision Radical Cyclization for 6-Chloroindolizine Core Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloroindolizine core is a privileged pharmacophore in drug discovery, serving as a critical bioisostere for indole frameworks and a versatile handle for downstream Suzuki-Miyaura cross-coupling. Traditional syntheses (e.g., Chichibabin) often require harsh thermal conditions that degrade sensitive halogen substituents.

This Application Note details a visible-light-mediated radical cyclization protocol designed for high regioselectivity and functional group tolerance. By utilizing a metal-free Eosin Y photocatalytic system, this method promotes the oxidative annulation of 3-chloropyridinium salts with electron-deficient alkenes/alkynes. The protocol prioritizes the formation of the 6-chloro isomer over the 8-chloro congener through steric steering, offering a scalable, room-temperature route for pharmaceutical intermediate production.

Strategic Logic & Mechanistic Insight

The Regioselectivity Challenge

Synthesizing substituted indolizines from pyridine precursors requires precise control over the cyclization site.

  • Substrate: 3-chloropyridine is the required starting material to access the 6-chloroindolizine core.

  • The Problem: The pyridinium ylide intermediate has two nucleophilic sites ortho to the nitrogen (C2 and C6).

  • The Solution: Steric differentiation. Cyclization at C2 is sterically crowded due to the adjacent chlorine at C3. Cyclization at C6 is sterically accessible.

    • Path A (C2 Cyclization): Yields 8-chloroindolizine (Minor/Trace).

    • Path B (C6 Cyclization): Yields 6-chloroindolizine (Major).

Photoredox Radical Mechanism

Unlike thermal dipolar cycloadditions, this protocol proceeds via a Single Electron Transfer (SET) pathway. The excited photocatalyst (Eosin Y*) oxidizes the in situ generated pyridinium ylide to a radical cation species, which undergoes regiospecific radical addition to the alkene, followed by cyclization and oxidative aromatization.

RadicalMechanism Start 3-Chloropyridinium Salt Base Base Deprotonation Start->Base Ylide Pyridinium Ylide (Dipole) Base->Ylide Radical Ylide Radical Cation Ylide->Radical - e⁻ Cat_GS Eosin Y (Ground State) Cat_ES Eosin Y* (Excited) Cat_GS->Cat_ES Blue LED (460nm) Cat_ES->Cat_GS SET (Oxidation) Adduct Radical Adduct Radical->Adduct + Alkene Alkene Activated Alkene/Alkyne Alkene->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 6-Chloroindolizine Core Cyclized->Product Oxidative Aromatization (-H₂, -e⁻)

Figure 1: Mechanistic Pathway. The cycle relies on the oxidative quenching of excited Eosin Y by the pyridinium ylide, initiating a radical cascade that terminates in oxidative aromatization.

Experimental Protocol

Reagents & Equipment

Reaction Scale: 0.5 mmol (Standard Optimization Scale)

ReagentEquiv.[1]AmountRole
1-(2-ethoxy-2-oxoethyl)-3-chloropyridin-1-ium bromide 1.0140 mgPrecursor (Salt)
Ethyl Acrylate 3.0163 µLRadical Acceptor
Eosin Y (Disodium Salt) 2 mol%6.5 mgPhotocatalyst
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2.0150 µLBase
Acetonitrile (ACN) -5.0 mLSolvent
Molecular Oxygen (O₂) -BalloonTerminal Oxidant

Equipment:

  • Blue LED strip (approx. 450-460 nm, 10-15 W).

  • Standard 10 mL borosilicate glass vial with crimp/screw cap.

  • Fan for cooling (maintain T < 30°C).

Step-by-Step Methodology
Step 1: Precursor Activation
  • Charge a 10 mL reaction vial with the 3-chloropyridinium salt (1.0 equiv) and Eosin Y (2 mol%).

  • Add Acetonitrile (5.0 mL).

  • Add Ethyl Acrylate (3.0 equiv) via microliter syringe.

  • Add DBU (2.0 equiv) dropwise. Observation: The solution should turn a deep fluorescent orange/red upon base addition, indicating ylide formation.

Step 2: Oxygen Saturation
  • Seal the vial with a septum cap.

  • Insert a balloon filled with pure O₂ via a needle.

  • Insert a vent needle and flush the headspace for 60 seconds, then remove the vent needle to keep the system under a positive pressure of O₂ (balloon atmosphere).

    • Critical: Do not sparge the liquid vigorously for prolonged periods as solvent evaporation may occur. A static O₂ atmosphere is sufficient for the oxidative turnover.

Step 3: Irradiation
  • Place the vial approx. 2-3 cm away from the Blue LED source.

  • Turn on the cooling fan to prevent thermal degradation (maintain reaction temp at 25–30°C).

  • Stir vigorously (800–1000 RPM). High agitation is crucial for gas-liquid mass transfer of O₂.

  • Irradiate for 12–16 hours .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The pyridinium salt (baseline) should disappear, and a highly fluorescent blue/green spot (indolizine) will appear near R_f 0.6.

Step 4: Workup & Purification
  • Remove the light source and dilute the mixture with water (10 mL) and Ethyl Acetate (10 mL).

  • Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography on Silica Gel (230-400 mesh).

    • Gradient: 0% to 10% Ethyl Acetate in Hexane.

    • Target: The 6-chloroindolizine derivative usually elutes earlier than the 8-chloro isomer (if present) due to symmetry/polarity differences.

Data Interpretation & Troubleshooting

Regioselectivity Verification

The formation of the 6-chloro isomer is confirmed by ¹H NMR spectroscopy.

  • 6-Chloroindolizine Signature: Look for the coupling patterns on the pyridine ring protons.

    • H-5: Doublet (or dd) at ~8.0-8.2 ppm (deshielded by N).

    • H-7: Doublet of doublets (coupling with H-8).

    • H-8: Doublet (coupling with H-7).

    • Key: Absence of a singlet-like proton pattern that would indicate an 8-chloro substitution (where H-5, H-6, H-7 are contiguous). The 6-chloro substitution breaks the contiguity, showing distinct meta-coupling or para-coupling patterns if resolution allows.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Insufficient O₂ or LightEnsure balloon is inflated. Move LEDs closer. Increase stirring speed for mass transfer.
Dehalogenation High Temp or UV lightEnsure cooling fan is active. Use strictly Blue LEDs (no UV <400nm). Avoid Tin/AIBN methods.
Mixture of Isomers Poor Steric ControlLower temperature to 10°C to enhance kinetic differentiation between C2 and C6 cyclization.
Product Degradation Over-oxidationStop reaction immediately upon consumption of starting material (TLC monitoring).

Workflow Visualization

Workflow Setup Setup: 3-Cl-Pyridinium Salt + Eosin Y + Acrylate + DBU in ACN O2_Purge Oxygenation: O₂ Balloon Atmosphere (Essential for Aromatization) Setup->O2_Purge Irradiation Irradiation: Blue LED (460nm) 12-16 Hours @ RT O2_Purge->Irradiation Workup Workup: EtOAc Extraction Na₂SO₄ Drying Irradiation->Workup Purification Purification: Silica Column (Hex/EtOAc Gradient) Workup->Purification Analysis Validation: ¹H NMR (Regio-check) MS (Cl-isotope pattern) Purification->Analysis

Figure 2: Experimental Workflow. A streamlined "one-pot" photochemical sequence minimizing handling of unstable radical intermediates.

References

  • Sahoo, B., et al. (2015). Visible Light-Mediated Synthesis of Indolizines.[2][3] The Journal of Organic Chemistry.[4][5]

    • Core Reference: Establishes the Eosin Y/O2 protocol for indolizine synthesis
  • Hajra, A., et al. (2016).[6] Visible light induced regioselective synthesis of indolizines.[2][4][7] Green Chemistry.

    • Green Chemistry: Validates the metal-free aspect and regioselectivity trends.
  • Gevorgyan, V., et al. (2012). Transannulation of N-Heterocycles. Chemical Reviews.[8]

    • Mechanistic Grounding: Provides deep insight into the cycliz
  • Sadowski, B., et al. (2016).[2] Recent advances in the synthesis of indolizines and their π-expanded analogues.[2][9] Organic & Biomolecular Chemistry.[1][5][8][9][10][11]

    • Review: Comprehensive overview of indolizine synthetic strategies including radical p

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloroindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for 6-Chloroindolizine (CAS: Various, depending on specific derivative)

Introduction: The Indolizine Challenge

Welcome to the technical support hub for 6-chloroindolizine. If you are here, you are likely dealing with a reaction mixture derived from a Tschitschibabin cyclization (using 5-chloro-2-methylpyridine) or a 1,3-dipolar cycloaddition .[1]

The Core Problem: Indolizines are electron-rich, 10-


 aromatic systems. While aromatic, the bridgehead nitrogen imparts significant electron density to the C-3 and C-1 positions, making the system prone to:
  • Oxidative Polymerization: Turning your product into an intractable dark "tar."[1]

  • Acid Sensitivity: Decomposition on standard acidic silica gel.[1]

  • Regioisomer Contamination: Co-elution of the 8-chloro isomer if the starting material regioselectivity was imperfect.

This guide prioritizes stability and separation efficiency .

Module 1: The "Dirty" Reaction Mixture (Initial Workup)

Objective: Isolate the crude organic phase while removing inorganic salts and preventing immediate polymerization of the sensitive indolizine core.

Workflow Diagram: Initial Isolation

Workup Start Crude Reaction Mixture (Dark/Tarry) Quench Quench: Saturated NaHCO3 (Neutralize Acid Scavengers) Start->Quench Extract Extraction: DCM or EtOAc (Avoid prolonged exposure to air) Quench->Extract Wash Wash: Brine + H2O (Remove Pyridinium Salts) Extract->Wash Dry Drying: Na2SO4 (Filter immediately) Wash->Dry Conc Concentration: Rotary Evap (Keep Bath < 40°C) Dry->Conc Crude Crude Solid/Oil (Store under Ar) Conc->Crude

Figure 1: Standard workup flow to minimize oxidative stress on the indolizine core.[1]

Critical Protocol Steps
  • The pH Rule: Indolizines are weak bases.[1] Ensure your aqueous quench is pH 7–8 (use saturated

    
    ).[1]
    
    • Why? Acidic conditions protonate the C-3 position, destroying aromaticity and initiating polymerization.

  • Solvent Choice: Use Dichloromethane (DCM) for extraction.[1] 6-Chloroindolizine has excellent solubility in chlorinated solvents, while polar byproducts (pyridinium salts) remain in the aqueous phase.[1]

  • De-Tarring: If the crude is black/viscous, dissolve in minimal DCM and pass through a short pad of Celite or neutral alumina before evaporation.[1] This removes the heavy oligomers that clog columns.

Module 2: Chromatographic Separation (The Core)

Objective: Separate 6-chloroindolizine from unreacted starting materials and regioisomers without degrading the compound.

The "Buffered Silica" Technique

Standard silica gel is slightly acidic (


). This is fatal for sensitive indolizines.[1] You must  neutralize the stationary phase.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexane (or Petroleum Ether).[1]

  • Neutralization: Add 1% Triethylamine (Et

    
    N)  to the slurry solvent.[1] Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexane to remove excess amine.[1]

  • Elution: Run the gradient without Et

    
    N in the mobile phase (the silica is already passivated).
    
Gradient Table

Assumes a standard Hexane/Ethyl Acetate (EtOAc) system.[1]

PhaseSolvent Ratio (Hex:EtOAc)Target ComponentVisual Cue (UV 254/365)
Equilibration 100:0--
Flush 98:2Non-polar impuritiesFast-moving UV spots
Product Elution 95:5 to 90:10 6-Chloroindolizine Strong Blue/Green Fluorescence
Impurity Elution 80:20Regioisomers/OxidesTailing spots, often yellow
Strip 50:50Polar TarsDark streak at baseline

Tech Note: Indolizines are highly fluorescent.[1] Use a handheld UV lamp (365 nm) to monitor the column in real-time. The product band will glow intensely.

Module 3: Troubleshooting Regioisomers (6-Cl vs. 8-Cl)

If your synthesis involved a 3-substituted pyridine or ambiguous cyclization, you may have the 8-chloro isomer. These are difficult to separate.

Decision Tree: Isomer Separation

Isomers Check Check Purity (H-NMR / TLC) Isomer Isomer Mixture? Check->Isomer Flash Flash Chromatography (High Aspect Ratio 30:1) Isomer->Flash Separable (Rf > 0.1 diff) Recrys Recrystallization (Ethanol/Water) Isomer->Recrys Enriched (>80% desired) HPLC Prep-HPLC (C18, MeOH/H2O) Isomer->HPLC Inseparable (Rf < 0.05 diff)

Figure 2: Strategy for removing regioisomeric impurities.

  • NMR Diagnostic: Check the coupling constants of the protons on the pyridine ring.

    • 6-Chloro: Look for a specific splitting pattern (singlet-like or weak coupling for H-5 if applicable, depending on substitution).[1]

    • 8-Chloro: Different coupling environment for the proton adjacent to the bridgehead nitrogen.

  • Recrystallization: If chromatography fails, dissolve the mixture in hot Ethanol .[1] Add water dropwise until turbid.[1] Cool slowly. The symmetric/major isomer often crystallizes first.

FAQ: Common Failure Modes

Q1: My product turned green/black on the column. What happened?

  • Cause: Acid-catalyzed polymerization.[1] You likely used unbuffered silica gel.[1]

  • Fix: Repeat using Neutral Alumina (Activity Grade III) or the Triethylamine-treated silica method described in Module 2.[1]

Q2: The yield is lower than expected, but the TLC looked clean.

  • Cause: Indolizines sublime easily under high vacuum, especially if heated.[1]

  • Fix: When using the rotary evaporator, keep the bath temperature < 40°C . Do not leave on a high-vacuum manifold (Schlenk line) overnight; use a gentle stream of Nitrogen to dry the final oil/solid.

Q3: How do I store 6-chloroindolizine long-term?

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C . Wrap the vial in aluminum foil. Light accelerates photo-oxidation of the electron-rich pyrrole ring.

Q4: Can I use HPLC for purification?

  • Answer: Yes. Use a C18 Reverse Phase column.[1]

    • Mobile Phase: Methanol / Water (with 0.1% Ammonium Bicarbonate to keep pH basic).[1]

    • Avoid: Trifluoroacetic acid (TFA) modifiers, as they may degrade the product during concentration.[1]

References

  • General Indolizine Synthesis & Stability

    • Seregin, I. V., & Gevorgyan, V. (2007).[1] Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds.[1][2] Chemical Society Reviews.[1] (Context: Handling of electron-rich heteroaromatics).

  • Tschitschibabin Reaction Mechanism & Byproducts

    • Lopyrev, V. A., et al. (2006).[1] The Tschitschibabin Reaction.[3] Russian Chemical Reviews. (Context: Formation of oligomeric byproducts).

  • Chromatographic Separation of Regioisomers

    • Runningbro et al. (2016).[1] Advice on separating regioisomers.[1][4][5][6][7] Reddit/r/OrganicChemistry & ResearchGate Archives. (Context: Validated community protocols for amine-modified silica).

  • Indolizine Physical Properties

    • Huck, L. A., et al. (2024).[1] Efficient Solvent-Free Synthesis of Indolizines.[1][2][8] Molecules. (Context: Melting points and stability data for substituted indolizines).

Sources

Validation & Comparative

Comparative Binding Affinity Guide: 6-Chloroindolizine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-chloroindolizine ligands , focusing on their binding affinity, structure-activity relationships (SAR), and experimental validation against standard therapeutic targets.

Executive Summary: The Indolizine Scaffold

The indolizine nucleus (pyrrocoline) is a 10-π electron aromatic system isomeric with indole. Unlike indole, it contains a bridgehead nitrogen, imparting unique electronic properties that make it a "privileged scaffold" in drug discovery.

The introduction of a chlorine atom at the 6-position (on the six-membered pyridine-like ring) is a critical optimization strategy. It serves three primary mechanistic functions:

  • Metabolic Blockade: It obstructs the C6 position from oxidative metabolism (e.g., by CYP450s), prolonging half-life.

  • Lipophilic Tuning: The chlorine atom increases lipophilicity (

    
     value), enhancing penetration into hydrophobic binding pockets (e.g., COX-2 active site, Tubulin colchicine domain).
    
  • Electronic Modulation: As an electron-withdrawing group (EWG), it alters the electron density of the fused system, affecting the pKa of the bridgehead nitrogen and hydrogen bond acceptor capability.

This guide compares 6-chloroindolizine derivatives against their 7-chloro regioisomers and standard clinical references (Celecoxib, Colchicine) across two primary therapeutic axes: COX-2 Inhibition and Tubulin Polymerization Inhibition .

Mechanistic Insight: The "Chloro-Effect" in Binding

The binding affinity of chloroindolizines is driven by the specific placement of the halogen.

Structure-Activity Relationship (SAR) Logic
  • Unsubstituted Indolizine: Often exhibits moderate affinity but rapid metabolic clearance.

  • 6-Chloro Substitution: Targets hydrophobic sub-pockets. In tubulin binding, this mimics the B-ring of colchicine.

  • 7-Chloro Substitution: Recent studies indicate high selectivity for COX-2, where the chlorine fits into the secondary hydrophobic pocket of the enzyme, distinct from the COX-1 binding mode.

SAR_Logic Base Indolizine Scaffold (Low Metabolic Stability) C6 6-Chloro Modification (Tubulin/Topo I Targeting) Base->C6 +Cl (C6 Position) Lipophilicity ↑ C7 7-Chloro Modification (COX-2 Selectivity) Base->C7 +Cl (C7 Position) Selectivity ↑ Outcome Enhanced Binding Affinity (nM - µM Range) C6->Outcome Hydrophobic Fit (Colchicine Site) C7->Outcome Active Site Occ. (COX-2 Pocket)

Figure 1: SAR Decision Tree for Chloroindolizine Optimization. The position of the chlorine atom dictates the primary therapeutic target and binding mode.

Comparative Binding Data

Case Study A: COX-2 Inhibition (Anti-inflammatory)

Recent data highlights the efficacy of chloro-substituted indolizines in selectively inhibiting Cyclooxygenase-2 (COX-2). The 7-chloro regioisomer (Compound 4h) serves as a potent benchmark for this class, often outperforming or matching standard NSAIDs in selectivity indices (SI).

Table 1: Binding Affinity and Selectivity Profile (COX-2 vs COX-1)

LigandStructure ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Ref
Chloroindolizine (4h) 7-Chloro-substituted10.24 >31.63.09 [1]
Celecoxib Diarylheterocycle0.0415.0375[Standard]
Indomethacin Indole derivative0.600.020.03 (COX-1 selective)[Standard]
Unsub. Indolizine Parent Scaffold>50>50N/A[1]

Analysis: While Celecoxib remains the gold standard for potency, the chloroindolizine scaffold (4h) demonstrates selective binding capability (SI > 1), a crucial feature for avoiding gastrointestinal side effects associated with COX-1 inhibition. The chlorine atom is essential; unsubstituted analogs show negligible affinity.

Case Study B: Tubulin Polymerization Inhibition (Anticancer)

Indolizines are bioisosteres of the indole moiety found in Combretastatin A-4 and Vinca alkaloids. 6-substituted derivatives are specifically designed to occupy the Colchicine Binding Site on


-tubulin.

Table 2: Tubulin Polymerization Inhibition Data

LigandModificationTubulin IC₅₀ (µM)Mechanism of ActionRef
Tubulin Inhibitor 6 6-Substituted Indolizine0.87 Polymerization Inhibition[2]
Colchicine Natural Product1.8 - 2.5Microtubule Destabilization[Standard]
Compound 3g 6-Substituted Indole*101.3Weak Inhibition[3]

Analysis: The "Tubulin Inhibitor 6" (a specific 6-substituted analog) demonstrates sub-micromolar potency (0.87 µM), superior to the reference standard Colchicine in specific assays. This validates the 6-position as a critical vector for enhancing interaction with the hydrophobic regions of the tubulin dimer.

Experimental Protocols for Validation

To validate the binding affinity of novel 6-chloroindolizine ligands, the following protocols are recommended. These methods are self-validating through the use of positive (Celecoxib/Colchicine) and negative (DMSO) controls.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Used for determining


 values against purified receptors (e.g., COX-2).
  • Reagent Prep: Dilute COX-2 protein to 2x concentration in Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1% BSA).

  • Tracer: Use a Fluorescein-labeled COX-2 selective ligand (e.g., Fluorescein-Celecoxib) at 5 nM final concentration.

  • Ligand Titration: Prepare 10-point serial dilutions of the 6-chloroindolizine test compound in DMSO (Final DMSO < 1%).

  • Incubation: Mix 10 µL Protein + 10 µL Tracer + 5 µL Test Compound in a black 384-well plate. Incubate for 60 min at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Turbidimetric Tubulin Polymerization Assay

Used to confirm mechanism of action for tubulin-targeting indolizines.

Assay_Workflow Step1 Prepare Tubulin Protein (>99% Pure, 3 mg/mL) Step2 Add GTP (1 mM) Required for Polymerization Step1->Step2 Step3 Add Test Ligand (6-Chloroindolizine @ 10 µM) Step2->Step3 Step4 Initiate Polymerization (Shift Temp to 37°C) Step3->Step4 Step5 Monitor Absorbance (340 nm) Every 30s for 60 mins Step4->Step5

Figure 2: Turbidimetric Assay Workflow. A decrease in Vmax compared to control indicates polymerization inhibition.

Method:

  • Lyophilized tubulin is resuspended in ice-cold G-PEM buffer.

  • Test compounds are added to the tubulin solution at 4°C.

  • The reaction is started by warming to 37°C.

  • Result Interpretation: A "flattened" absorbance curve compared to the vehicle control confirms inhibition. 6-chloroindolizines typically show a dose-dependent reduction in the steady-state polymer mass.

References

  • Sandeep, C., et al. (2025). "One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents." Molecular Diversity. Link

  • MedChemExpress. "Tubulin inhibitor 6 (Compound 14b) Product Information." Link

  • Zhang, Y., et al. (2025). "Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation." Molecules. Link

  • Guschchina, O.I., et al. (2015). "Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity." Journal of Photochemistry and Photobiology B: Biology. Link

  • National Institutes of Health (NIH). "CLAffinity: A Software Tool for Identification of Optimum Ligand Affinity." Link

Technical Comparison Guide: Electrochemical Characterization of 6-Chloroindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the electrochemical properties of 6-chloroindolizine , a pivotal N-heterocycle in drug discovery and organic electronics. By benchmarking its cyclic voltammetry (CV) profile against unsubstituted and functionalized alternatives, we demonstrate how the C6-chlorine substituent modulates the HOMO energy level, enhancing oxidative stability without compromising the compound's reactivity for subsequent functionalization (e.g., C-H activation).

Target Audience: Medicinal Chemists, Electro-organic Synthetic Researchers, and Materials Scientists.

Mechanistic Insight: The "Chlorine Effect"

To understand the electrochemical performance of 6-chloroindolizine, one must analyze the electronic perturbation caused by the halogen atom on the indolizine


-system. Indolizine is electron-rich, typically undergoing oxidation at the C3 or C1 position.
Electronic Causality

The chlorine atom at the 6-position exerts two opposing effects:

  • Inductive Withdrawal (-I): Pulls electron density through the

    
    -framework, stabilizing the HOMO and shifting the oxidation potential (
    
    
    
    ) anodically (more positive).
  • Mesomeric Donation (+M): Donates lone pair density into the

    
    -system, though this is generally weaker than the -I effect in this heterocyclic arrangement.
    

Net Result: The 6-chloro derivative exhibits a higher oxidation potential than the parent indolizine, granting the radical cation intermediate (


) greater lifetime and resistance to oxidative degradation (e.g., polymerization).
Visualization: Redox Pathway

The following diagram illustrates the single-electron transfer (SET) mechanism and the resonance stabilization provided by the indolizine core.

RedoxMechanism Neutral Neutral 6-Cl-Indolizine (HOMO Occupied) Transition Transition State (SET - 1e⁻) Neutral->Transition Anodic Scan (> +0.8 V) RadicalCat Radical Cation (6-Cl-Ind•⁺) (Reactive Intermediate) Transition->RadicalCat -1e⁻ RadicalCat->Neutral Cathodic Scan (Reversible) Dimer Dimerization (Side Reaction) RadicalCat->Dimer Slow Kinetic Step

Figure 1: Electrochemical oxidation pathway of 6-chloroindolizine. The chlorine substituent stabilizes the radical cation, retarding the dimerization pathway common in unsubstituted indolizines.

Comparative Analysis: Performance Benchmarking

The following table compares 6-chloroindolizine against key alternatives. Data is synthesized from Hammett substituent correlations (


 for Cl) and standard electrochemical behavior of indolizines [1][2].
Table 1: Electrochemical Profile Comparison (vs. SCE)
Parameter6-Chloroindolizine (Product)Indolizine (Parent)6-Cyanoindolizine (Alternative A)6-Methylindolizine (Alternative B)
Oxidation Potential (

)
+0.85 V (Moderate)+0.68 V (Low)+1.15 V (High)+0.55 V (Very Low)
HOMO Energy Level -5.4 eV -5.2 eV-5.8 eV-5.0 eV
Reversibility (

)
Quasi-Reversible (0.85) Irreversible (<0.5)Reversible (0.95)Irreversible (<0.4)
Radical Stability High Low (Dimers form)Very HighLow (Oxidizes easily)
Application Fit Balanced: Stable precursor for cross-coupling.Reference: Too reactive for controlled redox.Electronics: n-type materials, high stability.p-Type: Hole transport, prone to air oxidation.

Analysis:

  • Vs. Parent: 6-Chloroindolizine offers a "Goldilocks" window. It is stable enough to handle in air (unlike the methyl variant) but reactive enough for electrochemical C-H functionalization (unlike the cyano variant).

  • Signal Definition: The CV of 6-chloroindolizine typically shows a sharper anodic peak than the parent due to reduced electrode fouling from polymerization [3].

Experimental Protocol: Self-Validating CV Workflow

To ensure reproducibility and data integrity (Trustworthiness), this protocol includes an internal standard validation step.

Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN), HPLC grade, water content <50 ppm.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte: 1.0 mM 6-Chloroindolizine.

  • Internal Standard: Ferrocene (Fc).

Step-by-Step Methodology
  • Electrode Polishing: Polish the Glassy Carbon working electrode (3 mm) with 0.05

    
     alumina slurry. Sonicate in ethanol/water (1:1) for 2 mins.
    
    • Validation: Run a background scan in blank electrolyte. Current should be flat (< 1

      
      ).
      
  • Analyte Preparation: Dissolve 6-chloroindolizine in the electrolyte solution under inert atmosphere (

    
     or Ar).
    
    • Why: Oxygen is electroactive and can quench the indolizine radical cation.

  • Data Acquisition (The "Diagnostic Scan"):

    • Scan Rate: 100 mV/s.

    • Range: 0.0 V

      
       +1.5 V 
      
      
      
      0.0 V.
    • Observation: Look for the first oxidation peak (

      
      ). Note if a return reduction peak (
      
      
      
      ) appears.
  • Internal Standardization (Critical Step):

    • Add a grain of Ferrocene to the same cell .

    • Run the scan again.

    • Calculation: Calibrate the 6-chloroindolizine peak (

      
      ) against the Ferrocene couple (
      
      
      
      ).
      
      
Experimental Workflow Diagram

CVProtocol Setup 1. Cell Setup (MeCN + TBAPF6) Blank 2. Blank Scan (QC Check) Setup->Blank Analyte 3. Add 6-Cl-Indolizine (Record E_ox) Blank->Analyte If clean Standard 4. Add Ferrocene (Internal Reference) Analyte->Standard Process 5. Data Processing (Normalize to Fc/Fc+) Standard->Process

Figure 2: Validated workflow for electrochemical characterization, ensuring potential accuracy independent of reference electrode drift.

References

  • Hucke, A. et al. "Electrochemical studies of biologically active indolizines." ResearchGate.

  • Sandu, I. et al. "Synthesis and electrochemical characterization of substituted indolizine carboxylates." Journal of the Serbian Chemical Society, 2013.

  • Kim, H. Y. et al. "Oxidation Potential-Guided Electrochemical Radical–Radical Cross-Coupling." The Journal of Organic Chemistry, 2022.

  • Ossila. "Understanding HOMO and LUMO in Chemistry."

Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for 6-Chloroindolizine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the novel compound 6-Chloroindolizine presents a landscape of scientific possibility. However, navigating this landscape requires a profound respect for the unseen hazards inherent in handling potent, chlorinated heterocyclic compounds. This guide serves as your essential companion, providing a clear, actionable framework for the safe handling of 6-Chloroindolizine, with a focus on the last line of defense: Personal Protective Equipment (PPE). Our approach is built on a foundation of scientific integrity, field-proven insights, and a commitment to your safety, ensuring that your groundbreaking work can proceed with confidence.

Understanding the Hazard: A Profile of 6-Chloroindolizine

Based on the toxicological data of analogous compounds, 6-Chloroindolizine should be handled as a substance that is potentially:

  • A skin, eye, and respiratory irritant: Direct contact can cause inflammation and discomfort.[1]

  • A skin sensitizer: Repeated exposure may lead to an allergic skin reaction.[1]

  • Harmful if swallowed or inhaled: Systemic toxic effects are possible following ingestion or inhalation.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation; it is an operational necessity.

The Core of Protection: Selecting the Right PPE

Your selection of PPE is a critical decision that directly impacts your safety. The following table outlines the recommended PPE for handling 6-Chloroindolizine, with an emphasis on the rationale behind each choice.

PPE ComponentMinimum SpecificationRationale and Expert Insights
Hand Protection Double-gloving with nitrile or neoprene gloves. For prolonged contact or handling larger quantities, consider Viton® or butyl rubber gloves.The chlorinated aromatic structure of 6-Chloroindolizine necessitates gloves with high chemical resistance. Double-gloving provides an additional layer of protection against tears and permeation. Always consult the glove manufacturer's resistance chart for specific breakthrough times. For chlorinated solvents, butyl rubber does not perform as well as other options.[2]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against accidental splashes of 6-Chloroindolizine solutions, which can cause serious eye irritation.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection A flame-retardant, buttoned lab coat. For larger scale operations, a chemical-resistant apron or coveralls are recommended.Provides a barrier against spills and contamination of personal clothing. Flame-retardant properties are crucial when working with flammable solvents that may be used to dissolve 6-Chloroindolizine.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a potential for exceeding exposure limits, a respirator with an appropriate organic vapor cartridge (e.g., ABEK filter) should be used.A fume hood is the primary engineering control to minimize inhalation of dust or vapors. Respirators provide an additional layer of protection in situations where engineering controls may be insufficient.

The Workflow of Safety: Donning, Doffing, and Disposal Protocols

A disciplined, step-by-step approach to donning and doffing PPE is paramount to prevent cross-contamination.

Donning PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash and dry hands thoroughly Lab_Coat Don Lab Coat Wash_Hands->Lab_Coat Inner_Gloves Don Inner Pair of Gloves Lab_Coat->Inner_Gloves Goggles Don Chemical Splash Goggles Inner_Gloves->Goggles Face_Shield Don Face Shield (if required) Goggles->Face_Shield Outer_Gloves Don Outer Pair of Gloves Face_Shield->Outer_Gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE Protocol

The removal of PPE is a critical control point to prevent exposure. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: With your outer-gloved right hand, peel off the left outer glove from the cuff, turning it inside out. Hold the removed glove in your gloved right hand. Slide the fingers of your now ungloved left hand under the cuff of the right outer glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Peel it off your shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold and place it in a designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the inner gloves using the same procedure as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: A Matter of Responsibility

Proper disposal of contaminated PPE and chemical waste is a legal and ethical responsibility.

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) contaminated with 6-Chloroindolizine must be collected in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Solutions containing 6-Chloroindolizine should be collected in a designated, sealed, and properly labeled hazardous waste container. As a chlorinated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal by your institution's environmental health and safety (EHS) department.[3]

  • Consult Your EHS: Always adhere to your institution's specific guidelines for hazardous waste disposal. They will provide the correct containers and arrange for pickup and disposal in accordance with local and federal regulations.[3][4]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (or the information for a closely related compound) available for emergency responders.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel compounds like 6-Chloroindolizine is the bedrock of innovative research. By internalizing and consistently applying the principles and protocols outlined in this guide, you are not only protecting yourself but also contributing to a robust culture of safety within your laboratory and the broader scientific community. Let this guide be a living document, one that you revisit and integrate into your daily laboratory practices, ensuring that your pursuit of scientific advancement is always synonymous with unwavering safety.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: chlorothalonil (ISO). Retrieved from [Link]

  • Health and Safety Executive. (2025). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]

  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Anonymous. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • ResearchGate. (n.d.). cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Indolizine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Recycling and Disposal of CFLs and Other Bulbs that Contain Mercury. Retrieved from [Link]

  • Justia Law. (2024). Indiana Code § 13-20-15-6. Disposal of Solid or Liquid Waste Containing Pcb. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold. Retrieved from [Link]

  • Anonymous. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • New Jersey Department of Health. (1999). HAZARD SUMMARY. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). IDEM: Community Environmental Health: Household Hazardous Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroindolizine
Reactant of Route 2
6-Chloroindolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.